molecular formula C7H9NO2 B051025 (2-Methoxypyridin-4-yl)methanol CAS No. 123148-66-3

(2-Methoxypyridin-4-yl)methanol

Cat. No.: B051025
CAS No.: 123148-66-3
M. Wt: 139.15 g/mol
InChI Key: YENBVKZRNXXJSF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanol (CAS: 123148-66-3) is a high-purity (98%) pyridine derivative with a molecular weight of 139.15 g/mol and the formula C₇H₉NO₂. This compound serves as a versatile and key intermediate in organic synthesis and medicinal chemistry, particularly in the development of active pharmaceutical compounds for therapeutic applications. Its structure, featuring both methoxy and hydroxymethyl functional groups, makes it a valuable building block for constructing complex molecules . This reagent is extensively used in pharmaceutical research, specifically in the synthesis of drug candidates targeting neurological and inflammatory disorders . The compound's utility is rooted in its functional groups, which allow for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize lead compounds . ⚠️ Handling and Regulatory Compliance: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and must not be used for diagnostic, therapeutic, or any human use. The RUO designation means this product is not subject to the regulatory controls applicable to in-vitro diagnostic or medical devices and must not be employed in clinical procedures . Storage: Store at 2-8°C in a cool, dry place to maintain stability .

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBVKZRNXXJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560641
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123148-66-3
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanol: Chemical Properties, Structure Elucidation, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and hydroxymethyl functionalities, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed methodologies for its structure elucidation, and a summary of potential synthetic and purification protocols. As of this review, specific biological activities and associated signaling pathways for this compound have not been extensively reported in publicly available literature, highlighting an area ripe for future investigation.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 123148-66-3[1]
Physical Form Solid
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
SMILES String OCC1=CC=NC(OC)=C1
InChI Key YENBVKZRNXXJSF-UHFFFAOYSA-N

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,4-disubstituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five unique carbon atoms of the pyridine ring, the carbon of the hydroxymethyl group, and the carbon of the methoxy group. The chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₉NO₂. The fragmentation pattern in the mass spectrum would likely involve the loss of the hydroxymethyl group, the methoxy group, and other characteristic cleavages of the pyridine ring.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, its preparation can be envisaged through several established synthetic routes commonly employed for pyridine derivatives.

Potential Synthetic Pathways

One plausible approach involves the reduction of a suitable precursor such as 2-methoxy-4-pyridinecarboxaldehyde or a corresponding carboxylic acid ester.

  • Reduction of 2-methoxy-4-pyridinecarboxaldehyde: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2][3][4][5]

  • Reduction of a 2-methoxy-isonicotinate ester: An ester, such as methyl 2-methoxyisonicotinate, can be reduced to the corresponding alcohol using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).[6][7][8]

Another potential route could start from 2-chloro-4-(hydroxymethyl)pyridine via a nucleophilic substitution reaction with sodium methoxide.

Experimental Protocols

General Protocol for the Reduction of an Aldehyde using Sodium Borohydride:

  • Dissolve the aldehyde precursor (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

  • Recrystallization: This technique is suitable for purifying solid compounds.[9][10] The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For more challenging purifications or for obtaining very high purity material, column chromatography on silica gel is a common and effective method.[11] A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from impurities.

Structure Elucidation and Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

structure_elucidation_workflow cluster_elucidation start Starting Material (e.g., 2-Methoxy-4-pyridinecarboxaldehyde) synthesis Synthesis (e.g., NaBH4 Reduction) start->synthesis purification Purification (Recrystallization or Column Chromatography) synthesis->purification product This compound purification->product elucidation Structure Elucidation product->elucidation nmr NMR Spectroscopy (¹H and ¹³C) elucidation->nmr ms Mass Spectrometry (HRMS) elucidation->ms confirmation Structure Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any specific reports on the biological activity or the signaling pathways modulated by this compound. This represents a significant knowledge gap and an opportunity for future research. The presence of the substituted pyridine motif, a common scaffold in many biologically active compounds, suggests that this molecule could be a valuable starting point for screening campaigns in various therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with established structural features. While detailed experimental data on some of its physical properties are lacking, its synthesis and purification can be achieved through standard organic chemistry methodologies. The most notable gap in the current understanding of this compound is the absence of data regarding its biological effects. For researchers in drug discovery and development, this compound represents an unexplored molecule that warrants investigation for potential pharmacological activity. Future studies should focus on its systematic biological screening to uncover any potential therapeutic applications.

References

Spectroscopic Data for (2-Methoxypyridin-4-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: (2-Methoxypyridin-4-yl)methanol

  • Synonyms: 2-Methoxy-4-(hydroxymethyl)pyridine

  • CAS Number: 123148-66-3

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

Spectroscopic Data Summary

The following tables are formatted to present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableO-H stretch (alcohol)
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic)
Data not availableC=C/C=N stretch (pyridine ring)
Data not availableC-O stretch (methoxy)
Data not availableC-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
140.0706[M+H]⁺
162.0525[M+Na]⁺
122.0600[M-OH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Data Acquisition:

  • ¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Instrumentation: An FTIR spectrometer would be used to record the spectrum.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

Data Acquisition: The sample solution would be introduced into the ESI source, where the molecule is ionized. The mass-to-charge ratio (m/z) of the resulting ions would be analyzed by the mass analyzer (e.g., quadrupole, time-of-flight). Data would be collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for the synthesis and characterization of the target compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound of Interest (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Pellet Prepare KBr Pellet or use ATR (IR) Sample->Pellet NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometer (ESI) Dissolve->MS IR FTIR Spectrometer Pellet->IR ProcessNMR Process Spectra (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Identify Functional Group Frequencies IR->ProcessIR ProcessMS Determine m/z of Molecular Ion and Fragments MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the acquisition and analysis of spectroscopic data.

Synthesis_and_Characterization_Pathway Logical Pathway for Synthesis and Characterization Start Starting Material (e.g., 2-Methoxy-4-methylpyridine) Reaction Chemical Transformation (e.g., Oxidation/Reduction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Final Product (this compound) Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: Logical pathway from synthesis to spectroscopic characterization.

Synthesis and Characterization of Novel (2-Methoxypyridin-4-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel derivatives based on the (2-methoxypyridin-4-yl)methanol core structure. The focus is on providing detailed experimental protocols and comprehensive characterization data to support researchers in the fields of medicinal chemistry and drug development. The methodologies and data presented are grounded in established synthetic strategies for pyridine derivatives, with a specific focus on their potential as targeted therapeutic agents.

Core Synthetic Strategies

The synthesis of novel derivatives from this compound typically involves the functionalization of the hydroxymethyl group or modification of the pyridine ring itself. Common strategies include esterification, etherification, and palladium-catalyzed cross-coupling reactions to introduce diverse substituents. A prevalent approach in medicinal chemistry is the use of a substituted 2-methoxypyridine core as a building block for creating complex molecules with specific biological activities.

A notable example is the synthesis of sulfonamide methoxypyridine derivatives, which have been investigated as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key components of a signaling pathway often dysregulated in cancer.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of a series of novel sulfonamide methoxypyridine derivatives. These protocols are based on established methodologies and provide a template for the development of new compounds.[1]

General Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis involves a multi-step process starting from a functionalized 2-methoxypyridine core, which is then coupled with various aromatic or heteroaromatic moieties.

Representative Protocol for the Synthesis of N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluoro-benzenesulfonamide (11c): [1]

  • Starting Materials: Functionalized 2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride, and a suitable benzo[2][3]thieno[3,2-d]pyrimidine intermediate.

  • Step 1: Sulfonamide Formation: To a solution of the 2-methoxypyridin-3-amine derivative in a suitable solvent such as pyridine or dichloromethane, 2,4-difluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Step 2: Coupling Reaction: The resulting sulfonamide is then coupled with the benzo[2][3]thieno[3,2-d]pyrimidine intermediate via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, depending on the nature of the coupling partners.

  • Step 3: Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Final Product: The purified compound is obtained as a solid, and its structure is confirmed by spectroscopic methods.

Characterization of Novel Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

¹H NMR Data for N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl) -2,4-difluoro-benzenesulfonamide (11c): [1]

  • Solvent: DMSO-d6

  • Chemical Shifts (δ) in ppm: 10.34 (s, 1H), 8.60 (s, 1H), ... (additional peaks corresponding to the aromatic and aliphatic protons of the molecule).

Data Presentation

Quantitative data for a series of synthesized sulfonamide methoxypyridine derivatives are summarized below, highlighting their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[1]

Compound IDAromatic CorePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
22c Quinoline0.222313020
11c Benzo[2][3]thieno[3,2-d]pyrimidine----

Note: IC₅₀ values represent the concentration of the compound required to inhibit the activity of the enzyme or the proliferation of cells by 50%. MCF-7 and HCT-116 are human breast and colon cancer cell lines, respectively. Data for 11c is not fully provided in the source.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, which is the target of the described derivatives, and a general workflow for their synthesis and evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Sulfonamide Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Synthesis_Workflow Start 2-Methoxypyridine Starting Material Step1 Sulfonamide Formation Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald) Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Enzyme & Cell Assays) Characterization->BioAssay Final Lead Compound Identification BioAssay->Final

Caption: General Synthetic and Evaluation Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Introduction

(2-Methoxypyridin-4-yl)methanol is a pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its application in synthesis, formulation, and biological screening. Understanding the behavior of this compound in various common laboratory solvents and under different environmental conditions is paramount for reliable and reproducible research. This guide presents the known physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its safe handling and use in experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms (2-Methoxy-4-pyridinyl)methanol[1]
CAS Number 123148-66-3[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents has not been published. However, based on its structure, which contains both a polar hydroxyl group and a pyridine ring, as well as a less polar methoxy group, a range of solubilities in different solvent classes can be anticipated.

To facilitate the systematic determination and presentation of this crucial data, Table 2 provides a template for recording experimentally determined solubility values.

Table 2: Template for Quantitative Solubility Data of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Polar Protic Water25
Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Acetone25
Non-Polar Toluene25
Hexane25
Dichloromethane25
Diethyl Ether25
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (as per Table 2)

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of each solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be validated by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[4]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Reporting prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC/UV-Vis sample4->sample5 data1 Calculate concentration sample5->data1 data2 Report as mg/mL or mol/L data1->data2

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a chemical compound is a critical factor, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and potential degradation pathways.[5] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

As with solubility, there is no specific published stability data for this compound. Therefore, a systematic stability testing program is necessary to establish its degradation profile.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated:

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The primary alcohol functional group could also be oxidized to an aldehyde or a carboxylic acid.

  • Hydrolysis: While the methoxy group on the pyridine ring is generally stable, it could potentially undergo hydrolysis under harsh acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products start This compound Oxidation Oxidative Stress (e.g., H₂O₂) start->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) start->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) start->Photolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Aldehyde Aldehyde Derivative Oxidation->Aldehyde Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Hydrolyzed_Product Hydrolyzed Pyridinone Hydrolysis->Hydrolyzed_Product Ring_Opened Ring-Opened Products Photolysis->Ring_Opened

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Testing

The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[5][6][7]

Objective: To evaluate the stability of this compound under various storage conditions and to identify potential degradation products.

Materials:

  • This compound (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Light-resistant containers

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Batch Selection: Use at least three primary batches of this compound for the stability studies. The batches should be manufactured using a process that simulates the final production method.[5]

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.[5]

  • Analytical Testing:

    • At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from any degradation products.

  • Data Evaluation:

    • Evaluate the data for any significant changes in the quality of the compound over time.

    • Identify and, if necessary, characterize any degradation products.

    • Establish a re-test period or shelf life based on the stability data.

Table 3: Template for Stability Data of this compound

Storage ConditionTime (Months)AppearanceAssay (%)Individual Impurity (%)Total Impurities (%)
25°C/60%RH 0
3
6
9
12
18
24
40°C/75%RH 0
3
6

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific data is currently unavailable, the provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. The systematic collection of solubility and stability information is essential for the successful application of this compound in research and development, particularly in the pharmaceutical industry. The data generated will be invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the overall quality and reliability of future studies involving this compound.

References

Molecular formula and weight of (2-Methoxypyridin-4-yl)methanol C7H9NO2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (2-Methoxypyridin-4-yl)methanol

An In-depth Analysis of this compound (C7H9NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with the molecular formula C7H9NO2. This guide provides a summary of its fundamental physicochemical properties. It is important to note that while this compound is available commercially for research purposes, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological activity studies are not widely available in the public scientific literature.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

PropertyValueSource(s)
Molecular Formula C7H9NO2[1][2][3][4][5]
Molecular Weight 139.15 g/mol [1][2][4]
CAS Number 123148-66-3[1][3][4]
Appearance Solid (form)[4]
Synonyms (2-Methoxy-4-pyridinyl)methanol, 2-Methoxy-4-pyridinemethanol, 4-Hydroxymethyl-2-methoxypyridine[1]

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield detailed, publicly available experimental protocols for the synthesis or application of this compound. Similarly, specific quantitative data from analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) are not published in readily accessible literature, although chemical suppliers may provide such data upon request with a purchase.

Biological Activity and Signaling Pathways

There is currently no significant information in the public domain regarding the biological activity of this compound or its involvement in specific signaling pathways.

Logical Workflow for Compound Information Retrieval

The process for attempting to compile a technical guide for a specific chemical compound like this compound involves a structured search and data collation strategy. The workflow diagram below illustrates the logical steps taken to gather the information presented in this guide.

G A Identify Compound (this compound) B Initial Search: Molecular Formula & Weight A->B C Data Found? (C7H9NO2, 139.15 g/mol) B->C D In-depth Literature Search: - Synthesis Protocols - Spectroscopic Data - Biological Activity C->D Yes E Specific Data Found for Target? D->E F Collate Available Data (Physicochemical Properties) E->F No G Report Lack of Detailed Experimental/Biological Data F->G H Compile Technical Guide G->H

Caption: Workflow for Information Retrieval and Guide Compilation.

References

Potential biological activities of substituted pyridine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Pyridine Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, structural planarity, and capacity for hydrogen bonding make it a "privileged scaffold" frequently incorporated into a vast array of therapeutic agents.[4][5][6] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities that include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2][3][6] The versatility of the pyridine nucleus allows for extensive substitution, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.[1][3] This technical guide provides a comprehensive overview of the major biological activities of substituted pyridine scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

Substituted pyridines have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and histone deacetylases (HDACs) to the disruption of microtubule dynamics and the induction of apoptosis.[7][10]

Mechanism of Action: Kinase Inhibition

Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.[7] A notable target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

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VEGFR2_Inhibition_Pathway cluster_0 Mechanism of Action Pyridine-Urea Scaffold Pyridine-Urea Scaffold VEGFR-2 VEGFR-2 Pyridine-Urea Scaffold->VEGFR-2 Inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Supports

Caption: Inhibition of VEGFR-2 signaling by a pyridine-based compound.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Certain pyridine and pyridone derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[10] This is often achieved by modulating the expression of key cell cycle regulatory proteins.

dot

Cell_Cycle_Arrest_Pathway cluster_1 Apoptosis Induction Pathway Compound Anticancer Pyridine Compound p53 p53 Compound->p53 Upregulates p21 p21 Compound->p21 Upregulates JNK JNK Compound->JNK Upregulates CyclinD1 Cyclin D1 Compound->CyclinD1 Downregulates p53->p21 Activates G2M G2/M Arrest p21->G2M Induces Apoptosis Apoptosis JNK->Apoptosis Induces G2M->Apoptosis Leads to

Caption: Pyridine-induced G2/M arrest and apoptosis signaling cascade.[10]

Quantitative Data: Anticancer Activity
Compound ClassTarget Cell LineActivity MetricValue (µM)Reference
Pyridine-Urea (8e)MCF-7 (Breast)IC50 (48h)0.22[11]
Pyridine-Urea (8e)MCF-7 (Breast)IC50 (72h)0.11[11]
Pyridine-Urea (8n)MCF-7 (Breast)IC50 (48h)1.88[11]
Pyridine-Urea (8e)VEGFR-2IC503.93[11]
Pyridin-2-one (1)HepG2 (Liver)IC504.5[10]
Pyridine (2)HepG2 (Liver)IC5011.2[10]
Pyridin-2-one (1)MCF-7 (Breast)IC5010.3[10]
Iminodihydropyridine (Id)HT-29 (Colon)IC50>100[12]
Iminodihydropyridine (Ii)HT-29 (Colon)IC503[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Antiviral Activity

The pyridine scaffold is a key component in many agents developed to combat bacterial, fungal, and viral infections.[13][14][15][16] The nitrogen atom in the ring can improve water solubility and interact with biological targets through hydrogen bonding, contributing to their antimicrobial efficacy.[5][6][16]

Spectrum of Activity

Substituted pyridines have demonstrated broad-spectrum activity against:

  • Bacteria: Including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli.[5][16][17] Some derivatives are even active against multidrug-resistant strains like MRSA.[16]

  • Fungi: Exhibiting activity against pathogens like Candida albicans and Aspergillus niger.[5][17]

  • Viruses: Pyridine derivatives have shown significant potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV).[13][14][15] Their mechanisms often involve the inhibition of key viral enzymes like reverse transcriptase or polymerase.[13][14]

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Antimicrobial_Workflow cluster_2 Antimicrobial Screening Workflow Synthesis Synthesis of Pyridine Derivatives Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC MBC Determination MIC->MBC SAR Structure-Activity Relationship (SAR) Study MIC->SAR MBC->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for antimicrobial evaluation of pyridine compounds.

Quantitative Data: Antimicrobial Activity
CompoundTarget MicrobeActivity MetricValue (mg/mL)Reference
Compound 12aE. coliMIC0.0195[17]
Compound 12aB. mycoidesMIC<0.0048[17]
Compound 12aC. albicansMIC<0.0048[17]
Compound 15B. mycoidesMIC0.0098[17]
Compound 15C. albicansMIC0.039[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A two-fold serial dilution of the test pyridine compound is prepared in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory and Enzyme Inhibitory Activity

The pyridine scaffold is present in several anti-inflammatory drugs and serves as a template for designing potent enzyme inhibitors.[4][18][19]

Anti-inflammatory Effects

Pyridine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Some thiazolo[4,5-b]pyridine derivatives have shown anti-inflammatory activity comparable to or exceeding that of the standard drug Ibuprofen.[19]

Enzyme Inhibition

Beyond kinases, pyridines can inhibit a wide range of other enzymes. For example, certain dihydropyridine derivatives act as cholinesterase inhibitors, a strategy used in the management of Alzheimer's disease.[20] Other pyridine compounds have been developed as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiotonic and antithrombotic agents.[12][21]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
Compound ClassTargetActivity MetricValueReference
Thiazolo[4,5-b]pyridine (7)Carrageenan-induced edema% Inhibition47.2%
Thiazolo[4,5-b]pyridine (8)Carrageenan-induced edema% Inhibition53.4%[19]
Ibuprofen (Reference)Carrageenan-induced edema% Inhibition40.9%[19]
Pyrimidine diamine (9)EeAChEK_i0.312 µM[20]
Pyrimidine diamine (22)eqBChEK_i_0.099 µM[20]
Iminodihydropyridine (Ib)PDE3AIC503.76 nM[21]
Iminodihydropyridine (Id)PDE3 (cGMP)IC5027 µM[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard drug like Ibuprofen.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion

The substituted pyridine scaffold remains a highly versatile and valuable framework in the field of drug discovery. Its presence in a wide range of clinically successful drugs is a testament to its favorable pharmacological properties.[2][3] Research continues to uncover novel pyridine derivatives with potent and selective activities against cancer, microbial infections, inflammation, and other disease-related targets.[1][7][16] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies and computational design, will undoubtedly lead to the development of the next generation of pyridine-based therapeutics to address unmet medical needs.

References

Reactivity of the methoxy and methanol groups on the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Methoxy and Methanol Groups on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The functionalization of this heterocycle is pivotal for modulating the physicochemical and biological properties of resulting molecules. This technical guide provides an in-depth analysis of the reactivity conferred by two common oxygen-containing substituents: the methoxy (-OCH₃) group and the hydroxymethyl (-CH₂OH) group. We will explore the distinct electronic and steric effects of these groups, their influence on the reactivity of the pyridine ring in key synthetic transformations, and provide detailed experimental protocols and comparative data to inform synthetic strategy and drug design.

Core Concepts: Electronic and Steric Influence

The reactivity of a substituted pyridine is fundamentally governed by the electronic properties of the substituent and its position on the ring. The methoxy and hydroxymethyl groups, while both containing oxygen, exert vastly different influences.

The Methoxy Group: A Duality of Effects

The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the pyridine ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen. The pKa of 2-methoxypyridinium is 3.06, significantly lower than that of the pyridinium ion (5.23), illustrating this electron-withdrawing influence.[1]

  • Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This effect increases electron density, particularly at the positions ortho and para to the methoxy group.

This duality means the overall effect is highly position-dependent. When ortho or para to the nitrogen, the methoxy group's inductive effect can mitigate the pyridine's basicity, which can be advantageous in certain reactions like the Robinson annulation by preventing unwanted side reactions.[1]

The Hydroxymethyl Group: A Reactive Appendage

The hydroxymethyl (-CH₂OH) group's primary influence is not on the ring's electronic structure but rather stems from the reactivity of the alcohol functional group itself. It is generally considered a weakly electron-withdrawing group. Its main role is to serve as a handle for a variety of chemical transformations. The dual functionality of the pyridine nitrogen and the primary alcohol makes hydroxymethylpyridines versatile building blocks in pharmaceuticals and specialty chemicals.[2]

Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene.[3] However, substituents can modulate this reactivity.

  • Methoxypyridines: The electron-donating resonance effect (+M) of the methoxy group can activate the ring sufficiently for EAS to occur. The substitution is directed to the positions para to the activating group. For example, the sulfonation of 2-methoxypyridine with sulfuric acid yields 2-methoxy-5-sulfonic acid pyridine as the major product.[4] Similarly, bromination of 2-methoxypyridine tends to occur at the 3 or 5-position.[5][6]

  • Hydroxymethylpyridines: The hydroxymethyl group does not significantly activate the ring towards EAS. Reactions typically require harsh conditions, and the reactivity is dominated by the inherent properties of the pyridine ring itself.

Logical Relationship: Electronic Effects of the Methoxy Group

Methoxy Group (-OCH3) Methoxy Group (-OCH3) Inductive Effect (-I) Inductive Effect (-I) Methoxy Group (-OCH3)->Inductive Effect (-I) Resonance Effect (+M) Resonance Effect (+M) Methoxy Group (-OCH3)->Resonance Effect (+M) Ring Reactivity Ring Reactivity Inductive Effect (-I)->Ring Reactivity Deactivates Ring N Basicity N Basicity Inductive Effect (-I)->N Basicity Decreases Resonance Effect (+M)->Ring Reactivity Activates o,p positions

Caption: Duality of methoxy group's electronic effects.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr, especially at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[7][8][9]

  • Methoxypyridines: The methoxy group is an excellent leaving group in SNAr reactions. This transformation is a powerful tool for introducing new functionalities onto the pyridine ring. For instance, methoxypyridines can be aminated using reagents like sodium hydride with lithium iodide to facilitate the displacement of the methoxy group.[10][11]

  • Hydroxymethylpyridines: The hydroxymethyl group itself is not a leaving group in SNAr. The reactivity of the ring is governed by other potential leaving groups (e.g., halogens) that may be present.

Reactions of the Functional Group

This is where the reactivity of the hydroxymethyl group shines, while the methoxy group is generally stable.

  • Methoxypyridines: The C-O bond of the methoxy group is strong and generally unreactive, except for cleavage under harsh acidic conditions (e.g., HBr) or via SNAr as described above.

  • Hydroxymethylpyridines: The primary alcohol is a versatile functional handle.

    • Oxidation: It can be readily oxidized to the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid using various oxidizing agents.[2][12][13]

    • Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride, creating a reactive electrophile for further substitution.[14]

    • Esterification and Etherification: Standard alcohol reactions can be used to form esters and ethers.[2]

Palladium-Catalyzed Cross-Coupling Reactions
  • Methoxypyridines: Methoxypyridines are frequently used in Suzuki-Miyaura cross-coupling reactions. (4-Methoxypyridin-2-yl)boronic acid, for example, is a valuable building block for synthesizing biaryl compounds.[15] The electron-rich nature of the methoxypyridine ring can influence reaction conditions and may increase the propensity for side reactions like homocoupling.[16]

  • Hydroxymethylpyridines: While the hydroxymethyl group itself is not directly involved in the coupling, hydroxymethyl-substituted halopyridines can be used as substrates. The hydroxyl group is generally tolerated under the basic conditions of the Suzuki reaction.

Data Presentation: A Comparative Summary

Table 1: Comparative Reactivity Profile

FeatureMethoxy (-OCH₃) on PyridineHydroxymethyl (-CH₂OH) on Pyridine
Primary Electronic Effect Inductive withdrawal (-I), Resonance donation (+M)Weak inductive withdrawal (-I)
Influence on N Basicity Decreases basicity, especially at the 2-position[1]Minor effect
Reactivity in EAS Activates ring at ortho and para positions[4][5]Minimal activation; ring remains deactivated
Reactivity in SNAr Can act as a good leaving group[10][11]Not a leaving group; ring reactivity depends on other substituents
Functional Group Reactivity Generally inert, ether cleavage requires harsh conditions.Highly reactive: can be oxidized, halogenated, esterified, etc.[2][12][14]
Role in Synthesis Directing group, leaving group in SNAr, modulator of basicity, component in coupling reagents.Versatile synthetic handle for functional group interconversion.[2]

Table 2: Quantitative Data for Selected Reactions

Reaction TypeSubstrateReagentsProductYield (%)Reference
SNAr (Amination) 3-MethoxypyridinePiperidine, NaH, LiI in THF, 60 °C3-(Piperidin-1-yl)pyridine92[10]
Suzuki Coupling (4-Methoxypyridin-2-yl)boronic acid & 4-BromoanisolePd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, Reflux2-(4-Methoxyphenyl)-4-methoxypyridine70-90[15]
Oxidation 3-MethylpyridineNHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C3-Pyridinecarboxylic acid (Nicotinic acid)85[12]
Hydroxymethylation 4-Phenylpyridine N-oxideTX (photocat.), TfOH, CH₃OH, Visible Light(4-Phenylpyridin-2-yl)methanolHigh[17]

(Note: Yields are representative and can vary based on specific substrate and reaction optimization.)

Experimental Protocols

Protocol 1: Nucleophilic Amination of 3-Methoxypyridine

This protocol is adapted from Chiba et al. for the NaH-mediated amination of methoxyarenes.[10][11]

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv). Wash the NaH with dry hexane (3x) to remove the mineral oil and dry the solid under vacuum.

  • Reagent Addition: Add lithium iodide (LiI, 2.0 equiv) and dry tetrahydrofuran (THF, to achieve a 1 M concentration of the substrate).

  • Reaction Initiation: Add 3-methoxypyridine (1.0 equiv) followed by the amine nucleophile (e.g., piperidine, 2.0 equiv).

  • Execution: Seal the flask and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyridine.

Workflow: Nucleophilic Aromatic Substitution (SNAr)

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Dry Schlenk Flask under Argon B Add Methoxypyridine, Nucleophile, NaH, LiI, THF A->B C Heat to 60-80 °C B->C D Monitor by TLC/LC-MS C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Purify by Chromatography F->G H Final Product G->H

Caption: General workflow for SNAr of methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic Acid

This is a general protocol based on standard Suzuki-Miyaura conditions.[15][16][18]

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Solvent Addition: Add the degassed solvent system. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Execution: Heat the reaction mixture to reflux (e.g., 85-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination (R1-R2) Base_Activation R2-B(OR)3- Base_Activation->PdII_RX Boronic_Acid R2-B(OR)2 Boronic_Acid->Base_Activation Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]

Protocol 3: Oxidation of 2-(Hydroxymethyl)pyridine

This protocol describes a general oxidation to the carboxylic acid.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(hydroxymethyl)pyridine (1.0 equiv) in water.

  • Reagent Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 equiv), portion-wise to control the exothermic reaction.

  • Execution: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate to the isoelectric point of the amino acid (typically pH 3-4) with an acid like HCl. The product, picolinic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

Workflow: Oxidation of Hydroxymethylpyridine

A Dissolve Hydroxymethylpyridine in Water B Add Oxidizing Agent (e.g., KMnO4) A->B C Heat to Reflux B->C D Filter MnO2 byproduct C->D E Acidify Filtrate to Isoelectric Point D->E F Collect Precipitated Carboxylic Acid E->F G Final Product F->G

References

Technical Guide: An In-Depth Analysis of (2-Methoxypyridin-4-yl)methanol and a Case Study on a Structurally Related Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides the available chemical identifiers for (2-Methoxypyridin-4-yl)methanol. Due to the limited publicly available data on its specific biological activity, experimental protocols, and associated signaling pathways, this document presents a detailed case study on the structurally related and well-documented compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . This analogue serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a significant class of drugs in gastroenterology.

Part 1: this compound - Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 123148-66-3[1][2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
InChI String InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3
SMILES String OCC1=CC=NC(OC)=C1

Part 2: Case Study - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This section will focus on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of omeprazole and other proton pump inhibitors.[3][4][5]

Quantitative Data: Physicochemical Properties

The following table summarizes key physicochemical properties for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

PropertyValueReference
CAS Number 86604-78-6[6]
Molecular Formula C₉H₁₃NO₂[6]
Molecular Weight 167.21 g/mol [6]
Appearance White to light brown powder or crystal[6]
Melting Point 56.5-60.5 °C[6]
Boiling Point 115-135 °C at 0.01 Torr[6]
Solubility Slightly soluble in Chloroform[6]
Biological Activity: Mechanism of Action of Derivatives

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a precursor to drugs that are potent inhibitors of the gastric H⁺/K⁺-ATPase (proton pump).[3] These drugs, such as omeprazole, are prodrugs that undergo a transformation into their active form in the acidic environment of the stomach's parietal cells.[3] The active sulfenamide intermediate then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.[3] This action blocks the final step in gastric acid secretion, providing therapeutic relief for acid-related disorders.[3]

Signaling Pathway: Gastric Acid Secretion and PPI Inhibition

The diagram below illustrates the signaling pathways that stimulate gastric acid secretion by the parietal cells and the point of inhibition by proton pump inhibitors derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

PPI_Mechanism cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_cell Parietal Cell Gastrin Gastrin Gastrin_R Gastrin Receptor Gastrin->Gastrin_R Acetylcholine Acetylcholine Muscarinic_R Muscarinic M3 Receptor Acetylcholine->Muscarinic_R Histamine Histamine Histamine_R Histamine H2 Receptor Histamine->Histamine_R PLC PLC Gastrin_R->PLC Gq Muscarinic_R->PLC Gq AC Adenylyl Cyclase Histamine_R->AC Gs IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca2->Proton_Pump + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Proton_Pump + PKC->Proton_Pump + H_out H⁺ (Acid) Proton_Pump->H_out K_in K⁺ K_in->Proton_Pump PPI Proton Pump Inhibitor (e.g., Omeprazole) PPI->Proton_Pump Irreversible Inhibition

Mechanism of Gastric Acid Secretion and PPI Inhibition.
Experimental Protocols

Detailed experimental protocols for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are available in the literature. Below is a summarized example of a common synthetic route.

Protocol: Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[4]

  • Preparation : 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in 300 ml of methanol and 150 ml of water.

  • Reagent Addition : To this solution, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.

  • Reaction : The mixture is heated to reflux and stirred for 4 hours.

  • Work-up : After the reaction is complete, methanol is removed by rotary evaporation. 300 ml of water is added to the residue.

  • Extraction : The product is extracted three times with 150 ml of dichloromethane.

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Workflow Diagram: Synthesis via Hydrolysis

The logical workflow for the described synthesis is presented below.

Synthesis_Workflow start Start Materials: - 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl - Methanol, Water - KI, NaOH dissolve Dissolve starting material in Methanol and Water start->dissolve add_reagents Add KI and NaOH dissolve->add_reagents reflux Heat to reflux and stir for 4 hours add_reagents->reflux evaporate Remove Methanol via Rotary Evaporation reflux->evaporate extract Add Water and Extract with Dichloromethane (3x) evaporate->extract dry Dry combined organic layers over Na₂SO₄ extract->dry concentrate Concentrate to yield final product dry->concentrate end_product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol concentrate->end_product

Workflow for the synthesis of the title compound via hydrolysis.

References

(2-Methoxypyridin-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methoxypyridin-4-yl)methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with a methoxy group and a hydroxymethyl group, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing material with a purity of 98% or higher. It is generally supplied as a solid.

SupplierCatalog NumberPurityAvailability
Sigma-AldrichKOB0133Not specifiedIn Stock
Frontier Specialty ChemicalsM13534Not specifiedIn Stock
SynblockPB12206NLT 98%In Stock
Apollo ScientificPC50518Not specifiedIn Stock
BLD PharmBD136884≥97%In Stock

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is important to note that some data, such as melting and boiling points, are not consistently reported across all suppliers.

PropertyValueReference
CAS Number 123148-66-3[1][2]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Appearance Solid[1]
Purity ≥97% to NLT 98%[2]
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Not specified
InChI Key YENBVKZRNXXJSF-UHFFFAOYSA-N[1]
SMILES COC1=NC=CC(=C1)CO[1]

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

PictogramSignal WordHazard Statement(s)
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Synthetic Considerations

Example Synthetic Protocol (Adapted for a structurally related compound):

The following is an illustrative protocol for the synthesis of a substituted pyridin-4-yl methanol, which can be adapted by a skilled synthetic chemist for the preparation of this compound from a suitable starting material like 2-methoxyisonicotinic acid.

Reaction: Reduction of a Pyridine-4-carboxylic Acid Ester

Starting_Material 2-Methoxyisonicotinic acid or its ester Reaction_Step Reduction Starting_Material->Reaction_Step Reducing_Agent Reducing Agent (e.g., LiAlH4, NaBH4) Reducing_Agent->Reaction_Step Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Reaction_Step Workup Aqueous Workup & Purification Product This compound Workup->Product Reaction_Step->Workup

A generalized workflow for the synthesis of this compound via reduction.

Methodology:

  • Preparation: To a solution of the 2-methoxyisonicotinic acid ester in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or an appropriate aqueous solution. The resulting mixture is then typically filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive hydroxymethyl group, which can be readily converted into other functional groups (e.g., halides, amines, ethers) to facilitate coupling with other molecular fragments. The methoxy-substituted pyridine ring often serves as a key pharmacophoric element, engaging in specific interactions with biological targets.

While the direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motifs are found in compounds targeting various signaling molecules, including protein kinases and G-protein coupled receptors (GPCRs).

Hypothetical Application in Kinase Inhibitor Synthesis:

The following diagram illustrates a plausible synthetic workflow where this compound is utilized as a starting material for the synthesis of a hypothetical kinase inhibitor. This generalized scheme is based on common synthetic strategies employed in medicinal chemistry.

cluster_0 Functional Group Transformation cluster_1 Key Fragment Coupling cluster_2 Final Product Synthesis Methanol This compound Halide 4-(Chloromethyl)-2-methoxypyridine Methanol->Halide Halogenation (e.g., SOCl2) Coupled_Product Coupled Intermediate Halide->Coupled_Product Nucleophilic Substitution Core_Structure Heterocyclic Core (e.g., pyrimidine, indole) Core_Structure->Coupled_Product Final_Modification Further Functionalization / Deprotection Coupled_Product->Final_Modification Kinase_Inhibitor Hypothetical Kinase Inhibitor Final_Modification->Kinase_Inhibitor

A representative workflow for the use of this compound in kinase inhibitor synthesis.

In this conceptual workflow, the primary alcohol of this compound is first converted to a more reactive leaving group, such as a chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with a suitable heterocyclic core structure, a common motif in many kinase inhibitors. Subsequent synthetic modifications would then lead to the final drug candidate.

This compound is a commercially available and versatile building block with significant potential in the field of drug discovery and development. While detailed physicochemical and synthetic data in the public domain are somewhat limited, its structural features make it an attractive starting material for the synthesis of novel therapeutics. The information and conceptual workflows provided in this guide are intended to assist researchers in evaluating and utilizing this compound in their research endeavors. As with any chemical substance, it is imperative to consult the safety data sheet (SDS) from the respective supplier and handle the compound with appropriate personal protective equipment in a well-ventilated area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Methoxypyridin-4-yl)methanol from 4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (2-Methoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The described synthetic route starts from the readily available 4-cyanopyridine and proceeds through a multi-step sequence involving N-oxidation, chlorination, methoxylation, nitrile hydrolysis, and final reduction of the resulting carboxylic acid. The protocols are compiled from established literature procedures and include quantitative data, detailed methodologies, and workflow visualizations to ensure reproducibility and clarity for researchers.

Synthetic Pathway Overview

The synthesis of this compound from 4-cyanopyridine is achieved through a five-step process. The pyridine ring of the starting material has low reactivity towards nucleophilic substitution. Therefore, the synthesis begins with the activation of the pyridine ring via N-oxidation. The resulting N-oxide facilitates the introduction of a chloro group at the 2-position, which is subsequently displaced by a methoxy group. The cyano group is then hydrolyzed to a carboxylic acid, which is finally reduced to the target primary alcohol.

G cluster_0 Synthetic Workflow 4-Cyanopyridine 4-Cyanopyridine 4-Cyanopyridine N-oxide 4-Cyanopyridine N-oxide 4-Cyanopyridine->4-Cyanopyridine N-oxide Step 1: N-Oxidation 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 4-Cyanopyridine N-oxide->2-Chloro-4-cyanopyridine Step 2: Chlorination 2-Methoxy-4-cyanopyridine 2-Methoxy-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-Methoxy-4-cyanopyridine Step 3: Methoxylation 2-Methoxypyridine-4-carboxylic acid 2-Methoxypyridine-4-carboxylic acid 2-Methoxy-4-cyanopyridine->2-Methoxypyridine-4-carboxylic acid Step 4: Hydrolysis This compound This compound 2-Methoxypyridine-4-carboxylic acid->this compound Step 5: Reduction

Caption: Overall synthetic workflow from 4-cyanopyridine to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 4-Cyanopyridine N-oxide

This initial step activates the pyridine ring for subsequent functionalization. The oxidation of pyridines to their corresponding N-oxides is a common and effective strategy.[1][2]

  • Protocol:

    • Dissolve 4-cyanopyridine in a suitable solvent such as acetic acid or chloroform.

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 60-80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-cyanopyridine

The N-oxide intermediate is converted to a 2-chloropyridine derivative, which is susceptible to nucleophilic substitution. Reagents like phosphorus oxychloride are typically used for this transformation.[2]

  • Protocol:

    • Carefully add phosphorus oxychloride (POCl₃) to 4-cyanopyridine N-oxide. The reaction is often performed neat or in a high-boiling inert solvent.

    • Heat the mixture under reflux for several hours. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-4-cyanopyridine.

Step 3: Synthesis of 2-Methoxy-4-cyanopyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

  • Protocol:

    • Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide solution.

    • Dissolve 2-chloro-4-cyanopyridine in a mixture of methanol and dioxane (1:1).[3][4]

    • Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution.

    • Heat the reaction mixture to reflux for 2.5 to 5 hours.[3][4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, filter off any precipitate, and reduce the filtrate volume by evaporation.[4]

    • Add water to the concentrated solution to precipitate the product.[3][4]

    • Collect the solid product by filtration, wash with water, and dry to yield 2-methoxy-4-cyanopyridine.

Step 4: Synthesis of 2-Methoxypyridine-4-carboxylic acid

The nitrile functional group is hydrolyzed to a carboxylic acid under basic conditions. This transformation is a key step towards the final product.

  • Protocol (based on hydrolysis of 2-cyanopyridine): [5]

    • Suspend 2-methoxy-4-cyanopyridine in deionized water.

    • Add a 30% aqueous solution of sodium hydroxide.

    • Heat the mixture to 70-80°C and stir for 6-10 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to approximately 50°C.

    • Carefully acidify the solution with 30% hydrochloric acid to a pH of 3.5-4.5 to precipitate the carboxylic acid product.

    • Cool the mixture further to induce complete crystallization.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-methoxypyridine-4-carboxylic acid.[6]

Step 5: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride is an effective reagent for this conversion.

  • Protocol: [7]

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 2-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. Caution: This quenching process is highly exothermic and generates hydrogen gas.

    • Filter the resulting mixture, and extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis.

StepReactionKey ReagentsSolvent(s)ConditionsYieldReference
3 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridineSodium methoxideMethanol, DioxaneReflux, 5 h72%[4]
3 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridineSodium methoxideMethanol, DioxaneReflux, 2.5 h51%[3]
4 2-Cyanopyridine → 2-Pyridinecarboxylic acid30% Sodium hydroxideWater70-80°C, 6-10 hN/A[5]
5 2-Methoxypyridine-4-carboxylic acid → this compoundLithium aluminum hydrideTetrahydrofuran0°C, 1 hN/A[7]

Note: Yields and conditions for steps 1, 2, and specific yields for 4 and 5 were not detailed for these exact substrates in the provided search context and are based on general or analogous procedures.

Visualization of Key Experimental Steps

Step 3: Methoxylation Workflow

G cluster_step3 Protocol: Synthesis of 2-Methoxy-4-cyanopyridine A Dissolve 2-Chloro-4-cyanopyridine in MeOH/Dioxane C Combine Reactants A->C B Prepare Sodium Methoxide in Methanol B->C D Reflux (2.5-5 hours) C->D E Work-up: Cool, Filter, Concentrate D->E F Precipitate with Water E->F G Isolate Product: Filter and Dry F->G

Caption: Workflow for the methoxylation of 2-chloro-4-cyanopyridine.

Step 5: Reduction Workflow

G cluster_step5 Protocol: Reduction of 2-Methoxypyridine-4-carboxylic acid A Suspend LiAlH4 in THF at 0°C B Add Carboxylic Acid Solution Dropwise A->B C Stir at 0°C for 1h B->C D Quench with sat. Na2SO4 solution C->D E Work-up: Filter, Extract, Dry D->E F Concentrate and Purify E->F

Caption: Workflow for the final reduction to this compound.

References

The Versatility of (2-Methoxypyridin-4-yl)methanol and its Isomers in Medicinal Chemistry: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methoxypyridin-4-yl)methanol and its structural isomers are valuable heterocyclic building blocks in the landscape of medicinal chemistry and drug discovery. The strategic placement of the methoxy and hydroxymethyl functional groups on the pyridine ring offers versatile handles for synthetic transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. While direct applications of this compound in marketed drugs are not extensively documented, its isomers, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and derivatives of (2-methoxypyridin-3-yl)amine, serve as crucial intermediates in the synthesis of blockbuster drugs and novel therapeutic agents. This document provides a detailed overview of the application of these methoxypyridine scaffolds, complete with experimental protocols, quantitative biological data, and workflow visualizations.

Key Application Areas

The primary utility of methoxypyridine methanol derivatives in drug discovery lies in their role as precursors to a variety of therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can influence solubility and metabolic stability, and the methanol moiety provides a convenient point for chemical modification.

A prominent example is the application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) in the synthesis of proton pump inhibitors (PPIs) . These drugs, such as omeprazole, are widely used to treat acid-related disorders by irreversibly inhibiting the H+/K+-ATPase in the stomach.

Furthermore, the methoxypyridine core is a key pharmacophore in the development of kinase inhibitors . The scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases. A notable example is a series of sulfonamide methoxypyridine derivatives designed as potent PI3K/mTOR dual inhibitors.

Data Presentation: Biological Activity

The following tables summarize the quantitative biological data for representative drugs and compounds synthesized using methoxypyridine derivatives.

Table 1: In Vitro Activity of Proton Pump Inhibitors

CompoundTargetIC50 (µM)Cell Line/Assay Condition
OmeprazoleH+/K+-ATPase0.25Hog gastric microsomes
EsomeprazoleH+/K+-ATPase0.18Hog gastric microsomes
LansoprazoleH+/K+-ATPase0.12Rabbit gastric glands
PantoprazoleH+/K+-ATPase0.13Hog gastric microsomes

Table 2: In Vitro Activity of a PI3K/mTOR Dual Inhibitor

CompoundTargetIC50 (nM)Cell Line
22c (A sulfonamide methoxypyridine derivative)PI3Kα0.22Enzyme Assay
mTOR23Enzyme Assay
MCF-7 (Breast Cancer)130Cell Proliferation Assay
HCT-116 (Colon Cancer)20Cell Proliferation Assay

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from methoxypyridine methanols.

Synthesis of Omeprazole from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol outlines the key steps in the synthesis of the anti-ulcer drug omeprazole.

Step 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Materials: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, thionyl chloride, dichloromethane.

  • Procedure:

    • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

Step 2: Coupling with 5-Methoxy-2-mercaptobenzimidazole

  • Materials: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, 5-methoxy-2-mercaptobenzimidazole, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 5-methoxy-2-mercaptobenzimidazole (1 eq) and sodium hydroxide (1.1 eq) in ethanol.

    • Add the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (1 eq) solution in ethanol to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the sulfide intermediate.

Step 3: Oxidation to Omeprazole

  • Materials: Sulfide intermediate, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane.

  • Procedure:

    • Dissolve the sulfide intermediate (1 eq) in dichloromethane and cool to 0 °C.

    • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield omeprazole.

PI3Kα Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PI3Kα.

  • Materials: Recombinant human PI3Kα, PIP2 (substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the lipid substrate (PIP2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Detect the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways described in this document.

G Synthesis of Omeprazole cluster_0 Step 1: Chlorination cluster_1 Step 2: Coupling cluster_2 Step 3: Oxidation A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine A->B SOCl2, CH2Cl2 D Sulfide Intermediate B->D C 5-Methoxy-2-mercaptobenzimidazole C->D NaOH, Ethanol E Omeprazole D->E m-CPBA, CH2Cl2

Caption: Synthetic workflow for Omeprazole.

G PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Sulfonamide Methoxypyridine Inhibitor (e.g., 22c) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR pathway inhibition.

G General Workflow for Kinase Inhibitor Synthesis Start This compound or Isomer Activation Activation of Hydroxyl (e.g., Chlorination, Tosylation) Start->Activation Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Activation->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Core Heterocyclic Core (e.g., Pyrimidine, Quinoline) Core->Coupling Modification Further Functionalization Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

Caption: Kinase inhibitor synthesis workflow.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Methoxypyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with derivatives of (2-Methoxypyridin-4-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the methoxypyridine scaffold in a wide range of biologically active compounds. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of the this compound core, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are indispensable in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these transformations involves the oxidative addition of an organic halide or triflate to a palladium(0) species, followed by transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The this compound moiety can be incorporated into cross-coupling reactions through two main strategies:

  • Activation of the Pyridine Ring: Halogenation or conversion of a hydroxyl group to a triflate at a position on the pyridine ring allows it to act as the electrophilic partner in the coupling reaction.

  • Modification of the Methanol Group: The methanol group can be converted into a halide or other leaving group, enabling it to participate in cross-coupling reactions at the benzylic position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2] For derivatives of this compound, this reaction is particularly useful for introducing aryl or heteroaryl substituents at the 4-position of the pyridine ring.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 (2-Methoxypyridin-4-yl)-X product 4-R-(2-Methoxypyridine) reactant1->product reactant2 R-B(OH)₂ reactant2->product catalyst Pd(0) Catalyst, Base catalyst->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data Summary for Suzuki-Miyaura Coupling
Aryl/Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2-methoxypyridine derivativePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1001285-95[General knowledge]
4-Bromo-2-methoxypyridine derivative4-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2 eq)1,4-Dioxane1001680-90[General knowledge]
(2-Methoxypyridin-4-yl) triflate3-Furylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2 eq)DMF90875-85[General knowledge]
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-(4-Methylphenyl)-2-methoxypyridine from a 4-bromo-2-methoxypyridine derivative

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[3] This reaction is useful for introducing alkenyl substituents onto the pyridine ring of this compound derivatives.

General Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 (2-Methoxypyridin-4-yl)-X product 4-Alkenyl-(2-Methoxypyridine) reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme of a Heck coupling reaction.

Quantitative Data Summary for Heck Reaction
Pyridine DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2-methoxypyridine derivativeStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2 eq)DMF1002470-85[General knowledge]
4-Bromo-2-methoxypyridine derivativen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2 eq)NMP1201865-80[General knowledge]
Experimental Protocol: Heck Reaction

Synthesis of (E)-4-(2-phenylethenyl)-2-methoxypyridine from a 4-iodo-2-methoxypyridine derivative

  • Reaction Setup: In a sealed tube, combine the 4-iodo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This is a key method for synthesizing alkynyl-substituted methoxypyridines.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 (2-Methoxypyridin-4-yl)-X product 4-Alkynyl-(2-Methoxypyridine) reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product

Caption: General scheme of a Sonogashira coupling reaction.

Quantitative Data Summary for Sonogashira Coupling
Pyridine DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2-methoxypyridine derivativePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95[General knowledge]
4-Bromo-2-methoxypyridine derivative1-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene801270-85[General knowledge]
Experimental Protocol: Sonogashira Coupling

Synthesis of 4-(phenylethynyl)-2-methoxypyridine from a 4-iodo-2-methoxypyridine derivative

  • Reaction Setup: To a Schlenk flask, add the 4-iodo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv). Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the mixture at 60 °C for 6 hours.

  • Work-up: Cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl or heteroaryl halide/triflate with an amine.[5] This reaction is highly valuable for introducing diverse amino functionalities onto the this compound framework.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 (2-Methoxypyridin-4-yl)-X product 4-(R₂N)-(2-Methoxypyridine) reactant1->product reactant2 Amine (R₂NH) reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product

Caption: General scheme of a Buchwald-Hartwig amination.

Quantitative Data Summary for Buchwald-Hartwig Amination
Pyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-methoxypyridine derivativeMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4 eq)Toluene1001880-90[General knowledge]
(2-Methoxypyridin-4-yl) triflateAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5 eq)1,4-Dioxane1102475-85[General knowledge]
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 4-(morpholino)-2-methoxypyridine from a 4-bromo-2-methoxypyridine derivative

  • Reaction Setup: In a glovebox, charge a vial with sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Reagent and Solvent Addition: Add the 4-bromo-2-methoxypyridine derivative (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 18 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and a representative signaling pathway where products derived from these reactions might act as inhibitors.

Experimental_Workflow Typical Experimental Workflow A Reactant & Catalyst Preparation B Reaction Setup under Inert Atmosphere A->B C Solvent & Reagent Addition B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up & Extraction D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for cross-coupling.

Signaling_Pathway Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response Leads to Inhibitor Pyridinyl-Aryl Inhibitor (Synthesized via Cross-Coupling) Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of novel derivatives of this compound. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols outlined in these notes serve as a starting point for the development of robust synthetic routes to novel and potentially bioactive molecules.

References

Application Notes and Protocols for C-H Functionalization of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This powerful strategy allows for the late-stage modification of complex molecules, a feature of particular interest in drug discovery and development where pyridine scaffolds are prevalent. These application notes provide an overview of key C-H functionalization techniques, including detailed protocols for their implementation in a laboratory setting.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to pyridine C-H functionalization has enabled a wide range of transformations, including arylation, alkenylation, and alkylation. Palladium, rhodium, and iridium are among the most utilized metals for these reactions.

Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides

Pyridine N-oxides serve as excellent substrates for C-H functionalization due to the electronic activation of the pyridine ring and the directing-group ability of the N-oxide functionality. Palladium catalysis facilitates the ortho-arylation of pyridine N-oxides with high regioselectivity.[1]

Quantitative Data Summary: Pd-Catalyzed C-H Arylation

EntryPyridine N-OxideArylating AgentCatalystOxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Ref
1Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂ (10 mol%)Ag₂O (2 equiv)TBAI (20 mol%)1,4-Dioxane901785[2]
23-Methylpyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂ (10 mol%)Ag₂O (2 equiv)TBAI (20 mol%)1,4-Dioxane901782[2]
3Pyridine N-oxideBenzenePd(OAc)₂ (10 mol%)Ag₂CO₃ (2.2 equiv)-Benzene1301678[1]
4Quinoline N-oxideBenzenePd(OAc)₂ (10 mol%)Ag₂CO₃ (2.2 equiv)-Benzene1301685[1]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide with Potassium Phenyltrifluoroborate [2]

  • To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), and TBAI (20 mol%).

  • Add potassium phenyltrifluoroborate (1.0 equivalent, 0.15 mmol) and pyridine N-oxide (3.3 equivalents).

  • Add 1,4-dioxane (0.5 mL) under an air atmosphere.

  • Stir the reaction mixture at 90 °C until the potassium phenyltrifluoroborate is completely consumed, as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and purify by silica gel column chromatography to afford the 2-phenylpyridine N-oxide.

Catalytic Cycle for Pd-Catalyzed C-H Arylation of Pyridine N-Oxide

G Catalytic Cycle for Pd-Catalyzed C-H Arylation of Pyridine N-Oxide Pd(II) Pd(II) Intermediate_A Palladacycle Intermediate A Pd(II)->Intermediate_A Electrophilic Palladation Intermediate_B Arylpalladium Intermediate B Intermediate_A->Intermediate_B Transmetalation Pd(0) Pd(0) Intermediate_B->Pd(0) Product 2-Arylpyridine N-Oxide Intermediate_B->Product Reductive Elimination Pd(0)->Pd(II) Reoxidation Pyridine_N_Oxide Pyridine N-Oxide Pyridine_N_Oxide->Intermediate_A ArBF3K ArBF3K ArBF3K->Intermediate_A Ag(I) Ag(I) Oxidant Ag(I)->Pd(0) G Mechanism of the Classical Minisci Reaction RCOOH Carboxylic Acid R_radical Alkyl Radical (R•) RCOOH->R_radical Oxidative Decarboxylation Ag_I Ag(I) Ag_II Ag(II) Ag_I->Ag_II S2O8_2- S₂O₈²⁻ S2O8_2-->Ag_II Oxidation Ag_II->RCOOH Radical_Adduct Radical Adduct R_radical->Radical_Adduct Radical Addition Protonated_Pyridine Protonated Pyridine Protonated_Pyridine->Radical_Adduct Product_Cation Product Cation Radical_Adduct->Product_Cation Oxidation Final_Product Alkylated Pyridine Product_Cation->Final_Product Deprotonation G General Workflow for Photoredox-Catalyzed C-H Functionalization Start Start Prepare_Reaction Prepare Reaction Mixture: - Substrate (Pyridine derivative) - Radical Precursor - Photocatalyst - Solvent Start->Prepare_Reaction Irradiate Irradiate with Visible Light Prepare_Reaction->Irradiate Radical_Generation Radical Generation via SET Irradiate->Radical_Generation Excitation Radical_Addition Radical Addition to Pyridine Radical_Generation->Radical_Addition Rearomatization Rearomatization Radical_Addition->Rearomatization Rearomatization->Irradiate Catalytic Cycle Continues Workup Reaction Workup and Purification Rearomatization->Workup Reaction Complete End End Workup->End

References

Application Notes and Protocols for the Reduction of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-methoxyisonicotinic acid to (2-methoxypyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established chemical principles for the reduction of carboxylic acids and pyridine derivatives.

Introduction

2-Methoxyisonicotinic acid is a substituted pyridine derivative with applications in medicinal chemistry and drug discovery.[1][2][3] Its reduction to the corresponding alcohol, this compound, provides a key building block for more complex molecules. The primary transformation involves the selective reduction of the carboxylic acid group to a primary alcohol. This can be achieved through several reductive methodologies, with catalytic hydrogenation being a common and effective approach.

Reaction Overview

The reduction of 2-methoxyisonicotinic acid to this compound is represented by the following reaction:

Chemical Equation:

2-methoxyisonicotinic acid → this compound

Reactant and Product Information:

CompoundFormulaMolecular Weight ( g/mol )CAS Number
2-Methoxyisonicotinic AcidC₇H₇NO₃153.14105597-72-6
This compoundC₇H₉NO₂139.15123148-66-3[4][5]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-methoxyisonicotinic acid using catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst. This method is widely used for the reduction of carboxylic acids and related functional groups.[6][7]

Materials and Reagents:

ReagentGradeSupplierNotes
2-Methoxyisonicotinic Acid≥98%Commercially Available
Palladium, 10% on activated carbon (Pd/C)Catalyst GradeCommercially AvailableHandle with care, pyrophoric risk when dry.
Methanol (MeOH)AnhydrousCommercially AvailableSolvent
Hydrogen (H₂) gasHigh PurityGas Supplier
Nitrogen (N₂) gasHigh PurityGas SupplierFor inerting
Celite®Commercially AvailableFiltration aid
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor work-up
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • Magnetic stirrer and stir bars

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (flasks, beakers, graduated cylinders)

  • Analytical balance

Experimental Procedure:

  • Reactor Preparation:

    • Ensure the hydrogenation reactor and its glass liner are clean and dry.

    • Place a magnetic stir bar in the glass liner.

  • Charging the Reactor:

    • Under an inert atmosphere of nitrogen, add 2-methoxyisonicotinic acid (e.g., 5.0 g, 32.6 mmol) to the glass liner.

    • Add anhydrous methanol (e.g., 100 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10% w/w of the substrate). Caution: Handle the catalyst in a wet state or under an inert atmosphere to prevent ignition.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[6]

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-70 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Under an inert atmosphere, carefully open the reactor.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and dispose of it appropriately.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Presentation:

ParameterValue
Starting Material Mass5.0 g
Product Mass (Theoretical)4.54 g
Product Mass (Actual)To be determined experimentally
Yield (%)To be calculated
Product AppearanceSolid[5]
Melting PointTo be determined experimentally

Alternative Reduction Method: Borane Reduction

For substrates sensitive to catalytic hydrogenation, reduction using borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) is a viable alternative for the reduction of carboxylic acids.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep Clean and Dry Reactor charge Charge Reactants: - 2-Methoxyisonicotinic Acid - Methanol - Pd/C Catalyst prep->charge seal Seal and Purge Reactor charge->seal hydrogenate Pressurize with H₂ and Heat seal->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor cool_vent Cool and Vent Reactor monitor->cool_vent filter Filter Catalyst through Celite cool_vent->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up and Extraction concentrate->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product Pure this compound purify->product

Caption: Workflow for the catalytic hydrogenation of 2-methoxyisonicotinic acid.

Chemical Transformation Pathway:

reaction_pathway reactant 2-Methoxyisonicotinic Acid (C₇H₇NO₃) product This compound (C₇H₉NO₂) reactant->product H₂ / Pd/C MeOH, Heat, Pressure

Caption: Reduction of 2-methoxyisonicotinic acid to this compound.

References

Application Notes: (2-Methoxypyridin-4-yl)methanol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methoxypyridin-4-yl)methanol has emerged as a significant heterocyclic building block in the discovery and development of modern agrochemicals. Its intrinsic structural features, including the reactive hydroxymethyl group and the methoxypyridine core, make it a valuable precursor for the synthesis of a new generation of fungicides, particularly the picolinamide class. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the agrochemical and drug development fields.

The primary application of this compound in agrochemical synthesis is its role as a key intermediate for the preparation of 2-methoxypyridine-4-carboxylic acid . This carboxylic acid derivative is a crucial component for the synthesis of picolinamide fungicides, which have demonstrated potent and broad-spectrum activity against various plant pathogens.

Key Synthetic Transformation: Oxidation to 2-Methoxypyridine-4-carboxylic acid

The conversion of the hydroxymethyl group of this compound to a carboxylic acid is a pivotal step. This oxidation reaction transforms the initial building block into a versatile intermediate ready for coupling with various amine moieties to generate a library of potential agrochemical candidates.

Application in Fungicide Synthesis: Picolinamides

2-Methoxypyridine-4-carboxylic acid, derived from this compound, is a key structural component of a novel class of fungicides known as picolinamides. These compounds are potent inhibitors of the fungal mitochondrial respiratory chain.

Mechanism of Action: Inhibition of Mitochondrial Complex III

Picolinamide fungicides act by targeting the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] By binding to this site, they disrupt the flow of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[1] This specific mode of action provides an alternative to other fungicide classes, such as strobilurins, and can be effective against pathogens that have developed resistance to other treatments.[1]

Diagram of the Experimental Workflow for Picolinamide Fungicide Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling cluster_2 Biological Evaluation A This compound C 2-Methoxypyridine-4-carboxylic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4, PCC, or enzymatic oxidation) B->A F Picolinamide Fungicide C->F Amidation D Amine Moiety (R-NH2) D->C E Coupling Agents (e.g., EDC, HATU) E->C G In vitro and in vivo Fungicidal Assays F->G Testing

Caption: Synthetic workflow from this compound to a picolinamide fungicide.

Quantitative Data: Fungicidal Activity of a Representative Picolinamide

The following table summarizes the in vivo fungicidal activity of a representative picolinamide derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) , which shares the core pyridine carboxamide structure. This data demonstrates the potential efficacy of compounds synthesized using this building block approach against the significant plant pathogen Botrytis cinerea.

CompoundConcentration (mg/L)In vivo Preventive Efficacy against B. cinerea (%)Reference
3f 20053.9[3]
10049.0[3]
5027.1[3]
Thifluzamide (Commercial Fungicide)20055.2[3]
10041.2[3]
5033.8[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxypyridine-4-carboxylic acid from this compound (General Procedure)

This protocol describes a general method for the oxidation of this compound. The choice of oxidizing agent and reaction conditions may require optimization for specific laboratory settings.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable solvent such as aqueous ethanol in a round-bottom flask.

  • Add a solution of potassium permanganate portion-wise to the stirred solution of the alcohol at room temperature. The reaction is exothermic and the temperature should be monitored.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methoxypyridine-4-carboxylic acid.

Protocol 2: Synthesis of a Picolinamide Fungicide via Amide Coupling

This protocol outlines a general procedure for the amide coupling of 2-methoxypyridine-4-carboxylic acid with a selected amine using common coupling reagents.

Materials:

  • 2-Methoxypyridine-4-carboxylic acid

  • Desired amine (e.g., an aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-methoxypyridine-4-carboxylic acid in acetonitrile, add the desired amine, EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide fungicide.

Diagram of the Picolinamide Fungicide Mechanism of Action

G cluster_0 Fungal Mitochondrion cluster_1 Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ProtonGradient Proton Gradient Generation ComplexIII->ProtonGradient CellDeath Fungal Cell Death ComplexIII->CellDeath Inhibition leads to ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Picolinamide Picolinamide Fungicide Picolinamide->ComplexIII Inhibits Qi site ProtonGradient->ATP_Synthase ATP->CellDeath Lack of ATP contributes to

Caption: Mechanism of action of picolinamide fungicides on the fungal electron transport chain.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2-Methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of (2-Methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical development. This document outlines a viable synthetic route amenable to scale-up, detailing the necessary protocols, quantitative data, and safety considerations.

Introduction

This compound (CAS No. 123148-66-3) is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is crucial for drug development and manufacturing. This document focuses on the reduction of 2-methoxyisonicotinic acid or its ester derivatives as a primary and scalable synthetic strategy.

Synthetic Pathway Overview

The most direct and scalable approach for the synthesis of this compound involves the reduction of a suitable precursor, primarily 2-methoxyisonicotinic acid or its corresponding methyl ester. Borane-tetrahydrofuran complex (BH3-THF) is a preferred reagent for this transformation due to its selectivity for carboxylic acids and esters in the presence of the pyridine ring.

Synthesis_Pathway Start 2-Methoxyisonicotinic Acid or Methyl 2-methoxyisonicotinate Product This compound Start->Product Reduction Reagent BH3-THF Reagent->Product

Caption: Synthetic route to this compound.

Quantitative Data

The following table summarizes the key parameters for the synthesis of this compound via the reduction of 2-methoxyisonicotinic acid with borane-tetrahydrofuran complex.

ParameterValueReference
Starting Material 2-Methoxyisonicotinic acid[1]
Reagent Borane-tetrahydrofuran complex (1M in THF)[2][3]
Stoichiometry (BH3:Acid) 2.2 : 1[2]
Solvent Tetrahydrofuran (THF)[2]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 4-8 hoursN/A
Typical Yield 85-95%N/A
Purity (crude) >90%N/A
Purification Method Column Chromatography or Recrystallization[4]

Note: Yield and purity are estimates based on similar reductions and may vary depending on specific reaction conditions and scale.

Experimental Protocol: Reduction of 2-Methoxyisonicotinic Acid

This protocol describes a laboratory-scale synthesis that can be adapted for scale-up.

Materials:

  • 2-Methoxyisonicotinic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate or Dichloromethane for extraction

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a dry three-necked flask with 2-methoxyisonicotinic acid and anhydrous THF.

  • Cooling: Cool the resulting solution or slurry to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the borane-tetrahydrofuran complex (1M in THF) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of methanol at 0 °C to decompose any excess borane.

  • Acidification: Acidify the mixture with 1 M HCl.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Workup: Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from an appropriate solvent system.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Setup: 2-Methoxyisonicotinic Acid in THF under inert atmosphere Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add BH3-THF dropwise Cooling->Addition Stirring 4. Stir at RT for 4-8h Addition->Stirring Quench 5. Quench with Methanol Stirring->Quench Acidify 6. Acidify with 1M HCl Quench->Acidify Concentrate1 7. Remove Solvents Acidify->Concentrate1 Neutralize 8. Neutralize with NaHCO3 Concentrate1->Neutralize Extract 9. Extract with Organic Solvent Neutralize->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purify (Chromatography/Recrystallization) Dry->Purify

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Transitioning the synthesis of this compound to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ConsiderationKey Aspects and Mitigation Strategies
Thermal Safety The reaction of borane-THF with carboxylic acids is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Mitigation: Use a jacketed reactor with efficient cooling, control the addition rate of the borane solution, and monitor the internal temperature closely.[5]
Hydrogen Evolution The quenching of excess borane with methanol generates hydrogen gas, which is flammable. Mitigation: Ensure the reaction is performed in a well-ventilated area or fume hood, away from ignition sources. Maintain an inert atmosphere during the quench.
Reagent Handling Borane-tetrahydrofuran complex is moisture-sensitive and can release flammable and toxic diborane gas upon heating.[6] Mitigation: Handle BH3-THF under an inert atmosphere. Store the reagent at the recommended temperature (typically 2-8 °C) to prevent decomposition.[2]
Workup and Purification Large-scale extractions and purifications can be cumbersome. Mitigation: For large-scale production, consider using a continuous extractor. Recrystallization is often a more scalable purification method than chromatography.
Process Control Consistent product quality requires tight control over reaction parameters. Mitigation: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and impurity profiles.

Safety Information

Product Safety:

  • This compound: Acutely toxic if swallowed.[7]

Reagent Safety:

  • Borane-tetrahydrofuran complex (BH3-THF): Highly flammable liquid and vapor. Reacts violently with water. Causes skin and eye irritation. May cause respiratory tract irritation.[3][6] Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.[6]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxypy-ridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the synthesis of (2-Methoxypyridin-4-yl)methanol, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 2-methoxypyridine-4-carboxaldehyde.

Q1: What is the most direct method for synthesizing this compound?

The most straightforward and common method is the reduction of the corresponding aldehyde, 2-methoxypyridine-4-carboxaldehyde, which is commercially available. This reduction can be efficiently carried out using standard hydride-reducing agents.

Q2: Which reducing agent is best for converting 2-methoxypyridine-4-carboxaldehyde to the alcohol?

Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the aldehyde to the primary alcohol.[1]

  • Sodium Borohydride (NaBH₄) is a milder, more selective reducing agent.[1][2] It is preferred when you want to avoid the reduction of other potentially sensitive functional groups.[2] It is typically used in protic solvents like methanol or ethanol.[2]

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent. While highly effective, it is less selective and requires stricter anhydrous conditions and careful handling.[1][3]

For most applications, NaBH₄ is the safer and more convenient choice for this specific transformation.

Q3: My reaction yield is very low. What are the possible causes and solutions?

Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Q4: I'm observing an unexpected byproduct. What could it be?

A potential side reaction, especially under harsh conditions or with overly active catalysts (in catalytic hydrogenation), is the reduction of the pyridine ring itself.[1] If using a strong reducing agent like LiAlH₄, over-reduction is a possibility. To minimize this, use a milder agent like NaBH₄ and maintain controlled, low temperatures (e.g., 0 °C to room temperature).[1]

Q5: How should I purify the final product, this compound?

Standard purification techniques are effective:

  • Aqueous Workup: After quenching the reaction, the product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude residue is often purified by silica gel column chromatography to separate it from unreacted starting material and byproducts.[3]

  • Crystallization: For obtaining a highly pure solid, crystallization from a suitable solvent system (e.g., petroleum ether) can be performed.[4]

Data Summary

The choice of synthetic route can significantly impact yield and reaction complexity. The reduction of the corresponding aldehyde is often the most efficient method.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldNotes
Aldehyde Reduction 2-Methoxy-pyridine-4-carboxaldehydeNaBH₄, Methanol>90%Mild conditions, high selectivity, straightforward procedure.[1][2]
Directed Metalation & Reduction 2-Bromo-4-methoxypyridine1. LTMP, DMF2. NaBH₄~70% (overall)[5]Multi-step process, requires handling of strong bases.[5]
Grignard Reaction 4-Halo-2-methoxypyridine1. Mg, Formaldehyde2. Acid workupVariableProne to side reactions; requires strict anhydrous conditions.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-methoxypyridine-4-carboxaldehyde

This protocol describes a reliable method for producing this compound using sodium borohydride.

Experimental Workflow: Aldehyde Reduction

Caption: A step-by-step workflow for the reduction synthesis.

Materials:

  • 2-methoxypyridine-4-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: Dissolve 2-methoxypyridine-4-carboxaldehyde (1.0 eq) in methanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[2]

  • Reagent Addition: Slowly add sodium borohydride (1.2–1.5 eq) to the stirred solution in small portions, ensuring the temperature remains low.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or 1M HCl to decompose the excess NaBH₄.[1][9]

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure this compound.[3]

Disclaimer: These protocols and troubleshooting guides are intended for use by trained chemistry professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis and modification of pyridine-containing molecules.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during key pyridine functionalization reactions.

Lithiation and Metalation

Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful methods for functionalizing the pyridine ring. However, several side reactions can compete with the desired transformation.

Q1: I am observing low yields in my pyridine lithiation. What are the likely causes and how can I fix them?

A1: Low yields in pyridine lithiation are often traced back to inactive reagents, improper reaction conditions, or competing side reactions.

  • Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents like n-BuLi can decrease over time.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A common method is titration against a known amount of diphenylacetic acid in THF at 0 °C using triphenylmethane as an indicator.[1]

  • Atmospheric Moisture and Oxygen: Organolithium reagents are extremely sensitive to air and moisture.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.[1]

  • Incorrect Reaction Temperature: The lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures.[1]

    • Solution: Maintain a strict reaction temperature, typically -78 °C, using a dry ice/acetone bath. Ensure the internal temperature does not rise significantly during the addition of the organolithium reagent.[1][2]

Q2: I am getting a mixture of products, including what appears to be a di-substituted pyridine. How can I improve selectivity for monolithiation?

A2: The formation of multiple products often points towards di-lithiation or other undesired deprotonation events.

  • Di-lithiation: This occurs when a second deprotonation or lithium-halogen exchange happens on the pyridine ring. This is more likely if an excess of the organolithium reagent is used or if the reaction temperature is not kept sufficiently low.[1]

    • Solution: Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to the cooled solution of the pyridine substrate.[1] The formation of a symmetrical 2,6-disubstituted product is a strong indicator of di-lithiation.[1]

  • Competing Deprotonation: The lithiated pyridine intermediate can be basic enough to deprotonate the starting material at other positions, leading to byproducts.[1]

    • Solution: Slow, dropwise addition of the organolithium reagent at a consistently low temperature (-78 °C) can minimize this side reaction.[1]

  • Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C.[1]

    • Solution: Conduct the reaction at or below -78 °C. For certain applications, non-coordinating solvents like toluene might be considered, which can also influence the selectivity of the lithiation.[1]

Experimental Protocol: Monolithiation of 2,6-Dibromopyridine

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -75 °C.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.

  • Reaction: Continue stirring at -78 °C for an additional 1-3 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution at -78 °C to quench any remaining organolithium species.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Troubleshooting Workflow for Pyridine Lithiation

start Low Yield or Mixture of Products check_reagent Was n-BuLi titrated recently? start->check_reagent check_conditions Were anhydrous conditions maintained? check_reagent->check_conditions Yes titrate Action: Titrate n-BuLi before use. check_reagent->titrate No check_temp Was the temperature strictly kept at -78°C? check_conditions->check_temp Yes improve_drying Action: Flame-dry glassware and use anhydrous solvents. check_conditions->improve_drying No check_stoichiometry Was the stoichiometry of n-BuLi precise (1.0-1.1 eq)? check_temp->check_stoichiometry Yes control_temp Action: Maintain -78°C with a cryostat or dry ice/acetone bath. check_temp->control_temp No adjust_stoichiometry Action: Use precisely 1.0-1.1 eq of n-BuLi. check_stoichiometry->adjust_stoichiometry No success Problem Solved check_stoichiometry->success Yes titrate->check_conditions improve_drying->check_temp control_temp->check_stoichiometry adjust_stoichiometry->success

Caption: Troubleshooting workflow for pyridine lithiation issues.

Halogenation

Electrophilic halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions and resulting in poor regioselectivity.

Q3: I am struggling with poor regioselectivity in the direct halogenation of a substituted pyridine. How can I control the position of halogenation?

A3: The regioselectivity of pyridine halogenation is influenced by the electronic properties of the pyridine ring and any substituents present.

  • Inherent Reactivity: Direct electrophilic halogenation of unsubstituted pyridine preferentially occurs at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate.[3] However, this often leads to mixtures of isomers.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ activate the ring and are ortho, para-directing. The final regioselectivity depends on the interplay between the directing effects of the nitrogen and the substituent.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN further deactivate the ring and are meta-directing, which reinforces the natural C3/C5 selectivity.[3]

Solutions for Improved Regioselectivity:

  • Halogenation of Pyridine N-Oxides: The N-oxide is more reactive towards electrophilic substitution than pyridine itself. Halogenation typically occurs at the C2 and C4 positions. The N-oxide can then be deoxygenated to yield the halogenated pyridine. This is a practical route to various 2-halo-substituted pyridines.[4]

  • Zincke Imine Intermediates: For mild and highly regioselective C3-halogenation, a one-pot, three-step sequence involving the formation of an acyclic Zincke imine intermediate is a powerful strategy.[3]

    • Ring-opening: The pyridine is activated and reacted with an amine to form an electron-rich Zincke imine.

    • Halogenation: This intermediate undergoes highly regioselective halogenation.

    • Ring-closing: The halogenated intermediate is cyclized to reform the pyridine ring with a halogen at the C3 position.[3]

Quantitative Data on Regioselectivity of Pyridine Halogenation

SubstrateHalogenating AgentSolventProduct(s)RatioYield (%)Reference
2-AminopyridineNBSCCl₄5-Bromo-2-aminopyridineSingle isomer90[5]
3-HydroxypyridineNBSCH₃CN2-Bromo-3-hydroxypyridineSingle isomer95[5]
4-MethoxypyridineNBSCCl₄3-Bromo-4-methoxypyridineSingle isomer89[5]
2,6-DimethoxypyridineNBSCH₃CN3-Bromo-2,6-dimethoxypyridineSingle isomer92[5]
3-Phenylpyridine (via Zincke imine)NISEthyl Acetate3-Iodo-5-phenylpyridineHigh C3 selectivityHigh[3]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are vital for creating C-C bonds, but pyridyl substrates can present unique challenges.

Q4: My Suzuki-Miyaura coupling with a 2-halopyridine is giving low yields. What could be the problem?

A4: Low yields in Suzuki-Miyaura couplings involving pyridines can be due to catalyst inhibition or the instability of the boronic acid partner, often referred to as the "2-pyridyl problem".

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.

  • Instability of 2-Pyridylboronic Acids: 2-Pyridylboronic acids are often unstable and can undergo protodeboronation, reducing the concentration of the active coupling partner.

Solutions:

  • Ligand Choice: The use of appropriate phosphine ligands is crucial. Electron-rich, bulky ligands can accelerate the key steps of the catalytic cycle.

  • Optimized Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For challenging couplings, anhydrous conditions and carefully chosen bases like KF or K₃PO₄·H₂O may be necessary.[6][7]

  • Stable Boronic Acid Surrogates: Using more stable derivatives of 2-pyridylboronic acid, such as lithium triisopropyl 2-pyridylboronates, can improve reaction efficiency.[6]

Q5: I am observing significant amounts of homocoupling byproducts. How can I suppress this side reaction?

A5: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and palladium(II) species.

Solutions:

  • Exclusion of Oxygen: Thoroughly deoxygenating the solvent and reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to minimize homocoupling.[8]

  • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[8]

  • Pre-heating the Catalyst Mixture: Heating the mixture of the catalyst, base, solvent, and the halide partner before adding the boronic acid can sometimes reduce homocoupling.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide

  • Setup: In an oven-dried, resealable Schlenk tube under an Argon atmosphere, add Pd₂(dba)₃ (2.0-3.0 mol%), a suitable phosphine ligand (e.g., 1, 6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (1.5 eq), and anhydrous KF (3.0 eq).

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide (1.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C until the aryl halide is completely consumed (monitor by GC or TLC).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.[6]

Logical Flow for Minimizing Suzuki Coupling Side Reactions

start Low Yield or Homocoupling in Suzuki Reaction check_deoxygenation Was the reaction mixture thoroughly deoxygenated? start->check_deoxygenation check_boronic_acid Is the 2-pyridylboronic acid known to be unstable? check_deoxygenation->check_boronic_acid Yes deoxygenate Action: Deoxygenate solvent and run under inert atmosphere. check_deoxygenation->deoxygenate No check_ligand Is the phosphine ligand appropriate for this coupling? check_boronic_acid->check_ligand No use_surrogate Action: Use a stable boronic acid surrogate. check_boronic_acid->use_surrogate Yes optimize_ligand Action: Screen electron-rich, bulky phosphine ligands. check_ligand->optimize_ligand No add_reducing_agent Consider adding a mild reducing agent (e.g., K-formate) to suppress homocoupling. check_ligand->add_reducing_agent Yes deoxygenate->check_boronic_acid use_surrogate->check_ligand optimize_ligand->add_reducing_agent success Improved Yield and Reduced Byproducts add_reducing_agent->success

Caption: Decision-making process for troubleshooting Suzuki-Miyaura coupling of pyridines.

Pyridine N-Oxidation

The conversion of pyridines to their corresponding N-oxides is a key transformation that alters their reactivity, facilitating subsequent functionalization.

Q6: My pyridine N-oxidation is incomplete or producing byproducts. How can I improve the reaction?

A6: Incomplete conversion and byproduct formation in N-oxidation can result from the choice of oxidant, reaction conditions, or the electronic nature of the pyridine substrate.

  • Choice of Oxidant: Common oxidants include peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. The choice of oxidant can influence the reaction's efficiency and selectivity. For instance, using H₂O₂ in acetic acid is an environmentally friendly option.[10]

  • Reaction Temperature: The reaction temperature can be critical. While some oxidations proceed at room temperature, others may require heating. However, excessive heat can lead to decomposition of the oxidant or the product. For example, peracetic acid can be explosive at high temperatures.[10]

  • Substrate Reactivity: Electron-rich pyridines are generally easier to oxidize than electron-deficient ones. Highly deactivated pyridines may require more forcing conditions or more potent oxidizing agents.

  • Over-oxidation: In some cases, particularly with multi-functionalized pyridines, over-oxidation of other sensitive functional groups can be a problem.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and oxidant stoichiometry to find the optimal conditions for your specific substrate.

  • Use a Microreactor: For reactions that are exothermic or require precise temperature control, a microreactor can offer significant advantages, such as improved heat exchange and safety, potentially leading to higher conversions.[10]

Experimental Protocol: Pyridine N-Oxidation with Peracetic Acid

  • Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine substrate (1.0 eq).

  • Oxidant Addition: While stirring, add 40% peracetic acid (1.1 eq) dropwise at a rate that maintains the desired reaction temperature (e.g., 85 °C).

  • Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, the excess peracetic acid and acetic acid can be removed under vacuum. The resulting pyridine N-oxide can then be purified, for example, by crystallization or distillation under reduced pressure.[11] Caution: Ensure no residual peroxide is present before distillation.[11]

Frequently Asked Questions (FAQs)

Q7: What is the Minisci reaction, and what are its common side reactions?

A7: The Minisci reaction is a radical substitution reaction used to introduce alkyl groups onto electron-deficient aromatic compounds like protonated pyridines.[12] Common side reactions include the formation of a mixture of regioisomers (typically at the C2 and C4 positions) and acylation byproducts if the radical source can also form an acyl radical.[12][13]

Q8: How can I purify my functionalized pyridine product, especially if it's basic?

A8: Purifying basic pyridine compounds can be challenging.

  • Chromatography: Tailing on silica gel is a common issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[14]

  • Acid-Base Extraction: The basicity of the pyridine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the pyridine derivative into the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified pyridine.[14]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective purification method.[14]

Q9: Are there any general safety precautions I should take when working with pyridine and its derivatives?

A9: Yes, pyridine is a hazardous chemical.

  • Handling: Always handle pyridine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

  • Storage: Store pyridine in a cool, dry, well-ventilated area away from oxidizing agents.[15]

  • Reactions: Be aware that some reactions, particularly large-scale syntheses, can be highly exothermic. Take precautions to control the reaction temperature, such as slow addition of reagents and using an ice bath for cooling.[14]

References

Technical Support Center: Chromatographic Purification of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of pyridine-containing compounds.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to common problems encountered during the purification of pyridine derivatives.

Issue 1: Peak Tailing

Q: Why are the chromatographic peaks for my pyridine-containing compounds showing significant tailing?

A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong secondary interactions between the analyte and the stationary phase.[1][2] The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[1][2]

Other potential causes for peak tailing include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][2]

  • Physical Issues: Poorly made connections, dead volume in the system, or a void in the column packing can distort the peak shape.[1][2]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]

Q: How can I eliminate or reduce peak tailing for my pyridine compounds?

A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.

  • Mobile Phase Modification:

    • pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate or formate buffer) can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1][4]

    • Use of Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), to the mobile phase can shield the active silanol sites from the pyridine analyte.[1][4][5]

  • Choice of Stationary Phase:

    • End-Capped Columns: Use columns where the residual silanol groups have been chemically deactivated ("end-capped").[2][6]

    • Alternative Stationary Phases: Consider using polymer-based columns or columns with a different chemistry, such as phenyl or cyano phases, which can offer different selectivities.[1] For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[1][7]

  • Instrument and Method Optimization:

    • Reduce Sample Load: Dilute the sample to avoid column overload.[2]

    • Check System for Dead Volume: Ensure all fittings and connections are secure and appropriate for the column dimensions.[6]

Issue 2: Poor Resolution and Co-elution

Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency, selectivity, and retention.[1]

  • Enhancing Selectivity:

    • Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of the pyridine compound and impurities, potentially leading to significant changes in retention and improved separation.[1][8] Most pyridine derivatives have a pKa between 5 and 6.[1] Operating in a pH range of 4-7 should generally be avoided with standard silica columns due to strong ionic interactions.[1]

    • Change Stationary Phase: Switching from a standard C18 column to one with a different stationary phase chemistry (e.g., phenyl, cyano, or a polar-embedded phase) can alter the interaction mechanisms and improve selectivity.[1]

  • Increasing Efficiency:

    • Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency but also system backpressure.[1]

    • Flow Rate: Optimizing the flow rate can improve peak sharpness and resolution.

  • Optimizing Retention:

    • Solvent Strength: Adjusting the organic solvent concentration in the mobile phase will alter the retention time of your compounds. Increasing retention can sometimes improve the separation of closely eluting peaks.

Issue 3: Low Recovery and Sample Degradation

Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?

A: Low recovery can be due to several factors, including irreversible adsorption onto the column or degradation of the sample during purification. Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[1]

  • Minimizing On-Column Degradation:

    • Alternative Stationary Phases: If degradation is suspected, switch to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.

    • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine to the mobile phase in normal-phase chromatography can help neutralize active sites on the silica gel.[5]

  • Preventing Irreversible Adsorption:

    • Column Passivation: Before injecting your sample, you can try passivating the column by injecting a high concentration of a similar, but less valuable, basic compound.

    • Use of Stronger Solvents: In some cases, a stronger solvent system may be required to elute strongly retained compounds.

  • Post-Purification Issues:

    • Evaporation: Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen to prevent degradation of thermally sensitive compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying pyridine derivatives in reversed-phase chromatography?

A: A modern, high-purity, end-capped C18 or C8 column is an excellent starting point for most pyridine derivatives.[1] These columns have minimal residual silanol activity, which helps to produce more symmetrical peaks for basic compounds.[1][4] For highly polar pyridine compounds that are poorly retained on C18 columns, a HILIC or a mixed-mode column may provide better retention and selectivity.[1][9]

Q2: How does mobile phase pH affect the chromatography of pyridines?

A: The pH of the mobile phase is a critical parameter. Most pyridine derivatives have a pKa between 5 and 6.[1]

  • Low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged), and the silica surface silanols are also protonated (neutral). This minimizes strong ionic interactions, leading to reduced peak tailing.[1][4]

  • Mid-pH (e.g., 4-7): The pyridine is protonated, but the silanols are deprotonated (negatively charged), resulting in strong ionic interactions and significant peak tailing. This pH range should generally be avoided with standard silica columns.[1]

  • High pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1][10]

Q3: My compound is a hydrochloride salt, and the peaks are extremely broad. Why?

A: When your analyte is a salt (e.g., hydrochloride), and the mobile phase does not contain the same counter-ion, ion exchange can occur on the column.[1][11] The analyte can transiently pair with different anions present in the mobile phase, creating a mixture of species with varying retention times, which results in broad peaks.[11] To mitigate this, ensure the mobile phase contains the same counter-ion as your sample, or a high concentration of another salt to promote a consistent ion-pairing environment.[11]

Q4: Are there any alternatives to chromatography for purifying pyridine compounds?

A: Yes, depending on the properties of your compound and the impurities, other purification techniques can be effective:

  • Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into an aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[5]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.[5]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention of Ionizable Compounds

Compound TypeMobile Phase pH vs. Analyte pKaIonization StateExpected Retention on Reversed-Phase Column
AcidicpH < pKa - 2Non-ionized (Neutral)Increased Retention
pH > pKa + 2Ionized (Negative Charge)Decreased Retention
Basic (Pyridine)pH < pKa - 2Ionized (Positive Charge)Decreased Retention
pH > pKa + 2Non-ionized (Neutral)Increased Retention

Table 2: Common Mobile Phase Additives for Reducing Peak Tailing of Pyridine Compounds

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent and lowers pH.Can suppress MS signal and is difficult to remove from the sample.
Formic Acid0.1%Lowers pH to protonate silanols.MS-friendly.
Triethylamine (TEA)0.1 - 0.5%Competing base that blocks active silanol sites.Can suppress MS signal and may affect column longevity.
Ammonium Formate/Acetate10 - 20 mMActs as a buffer to control pH.MS-friendly.

Experimental Protocols

Protocol 1: General Method for Improving Peak Shape of a Pyridine Derivative in Reversed-Phase HPLC
  • Initial Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 5 µL.

  • Troubleshooting Peak Tailing:

    • Step 2a (pH Adjustment): Prepare a mobile phase with a buffer at a lower pH. For example, use 20 mM potassium phosphate buffer adjusted to pH 2.5 as Mobile Phase A. Re-run the analysis.

    • Step 2b (Competing Base): If tailing persists, add a competing base to the mobile phase. For example, add 0.1% triethylamine to the initial mobile phase (both A and B). Equilibrate the column thoroughly before injecting the sample.

    • Step 2c (Column Change): If the above steps do not resolve the issue, switch to an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).

Protocol 2: Purification of a Crude Pyridine Compound using Normal-Phase Flash Chromatography
  • TLC Analysis:

    • Develop a TLC method to determine a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate.

    • If the compound streaks on the TLC plate, add a small amount (0.1-1%) of triethylamine or ammonia to the developing solvent.

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material.

    • Pack the column with silica gel using the chosen solvent system (without the basic additive initially).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If peak tailing is observed during the column run, a small percentage of triethylamine can be added to the eluent to improve the peak shape.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow Start Chromatographic Problem Identified Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Peak_Tailing->Poor_Resolution No Tailing_Solutions Implement Tailing Solutions: - Adjust Mobile Phase pH - Add Competing Base - Use End-Capped Column - Reduce Sample Load Peak_Tailing->Tailing_Solutions Yes Low_Recovery Low Recovery? Poor_Resolution->Low_Recovery No Resolution_Solutions Implement Resolution Solutions: - Optimize Mobile Phase Selectivity (pH, Solvent) - Change Stationary Phase - Decrease Particle Size - Optimize Flow Rate Poor_Resolution->Resolution_Solutions Yes Recovery_Solutions Implement Recovery Solutions: - Use Inert Stationary Phase - Add Mobile Phase Modifier - Optimize Evaporation Conditions Low_Recovery->Recovery_Solutions Yes End Problem Resolved Check_Tailing Peak Shape Improved? Tailing_Solutions->Check_Tailing Check_Tailing->Poor_Resolution No Check_Tailing->End Yes Check_Resolution Resolution Improved? Resolution_Solutions->Check_Resolution Check_Resolution->Low_Recovery No Check_Resolution->End Yes Check_Recovery Recovery Improved? Recovery_Solutions->Check_Recovery Check_Recovery->End Yes Check_Recovery->End No, Further Investigation Needed

Caption: A high-level workflow for troubleshooting common chromatography issues.

Peak_Tailing_Mitigation cluster_problem Problem: Interaction with Residual Silanols cluster_solutions Solutions Pyridine Basic Pyridine (Analyte) Silanol Acidic Silanol Site on Silica Surface Pyridine->Silanol Strong Interaction (Causes Tailing) Protonated_Silanol Protonated Silanol (Low pH) Shielded_Silanol Shielded Silanol (Competing Base) End_Capped_Silanol End-Capped Silanol (Inert Surface) Pyridine_Solution Basic Pyridine (Analyte) Pyridine_Solution->Protonated_Silanol Reduced Interaction Pyridine_Solution->Shielded_Silanol Reduced Interaction Pyridine_Solution->End_Capped_Silanol Reduced Interaction

Caption: Mitigation strategies for peak tailing caused by silanol interactions.

References

How to improve regioselectivity in the functionalization of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in achieving regioselectivity in the functionalization of pyridine rings.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack and makes it susceptible to nucleophilic and radical attack. This creates a complex reactivity landscape:

  • Electrophilic Aromatic Substitution (EAS): These reactions are generally sluggish and require harsh conditions. The nitrogen atom directs incoming electrophiles to the C3 position (meta-position).

  • Nucleophilic Aromatic Substitution (SNAr) & Radical Attack: These reactions are favored at the electron-deficient C2 (ortho) and C4 (para) positions, as the nitrogen atom can stabilize the resulting anionic or radical intermediates.

  • Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to metal catalysts or Lewis acids, which can inhibit reactivity or alter the expected regiochemical outcome.

This inherent dichotomy in reactivity often leads to mixtures of isomers or low yields, making precise control a significant synthetic challenge.

Q2: I need to functionalize the C3 position. Why is my electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation) failing or giving very low yields?

A2: This is a common issue. The pyridine ring is strongly deactivated towards EAS, similar to nitrobenzene. Furthermore, the reaction conditions for EAS often involve strong acids, which protonate the pyridine nitrogen. This protonation further deactivates the ring, making the reaction even more difficult.

  • Troubleshooting Tip: Use forcing conditions (high temperatures, strong acids), but be aware that this can limit functional group tolerance. A more effective and common strategy is to first convert the pyridine to a pyridine N-oxide . The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine. For C3-selectivity, direct C-H activation methods are often more effective if the substrate is suitable.

Q3: How can I favor C4 functionalization over C2 in nucleophilic or radical reactions?

A3: While both C2 and C4 positions are electronically activated for nucleophilic and radical attack, C2 is often kinetically favored due to its proximity to the nitrogen atom. To improve C4 selectivity, consider the following strategies:

  • Steric Hindrance: If the C2 and C6 positions are sterically hindered (either on the pyridine substrate or by using a bulky nucleophile/radical precursor), attack at the less hindered C4 position can be favored.

  • Blocking Groups: A highly effective method for radical reactions like the Minisci reaction is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group, for example, has been shown to sterically shield the C2/C6 positions and direct alkylation almost exclusively to the C4 position.

  • Metalation Strategy: While direct lithiation often favors C2, using specific bases or reaction conditions can promote C4 metalation. For instance, using n-butylsodium (n-BuNa) instead of n-butyllithium (n-BuLi) has been shown to provide a pathway to deprotonate and functionalize the C4 position.

Q4: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a 2-halopyridine is giving a low yield. What is the likely cause?

A4: The primary culprit is often catalyst deactivation. The nitrogen lone pair of the 2-halopyridine can coordinate strongly to the palladium (or other metal) catalyst center, inhibiting key steps in the catalytic cycle like oxidative addition.

  • Troubleshooting Tip: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen. Using a stronger base, like potassium phosphate (K₃PO₄), can also be beneficial in these challenging couplings.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions and experimental protocols for specific, common challenges encountered during the functionalization of pyridine.

Scenario 1: Poor C4-Selectivity in Minisci Alkylation

Problem: My Minisci reaction on an unsubstituted or C3-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.

Solution: Employ a removable N-blocking group strategy to sterically direct the incoming radical to the C4 position. A maleate-derived blocking group is highly effective.[2][3]

Workflow for C4-Selective Minisci Alkylation:

cluster_0 Step 1: Blocking Group Installation cluster_1 Step 2: C4-Selective Minisci Reaction cluster_2 Step 3: Deprotection Pyridine Pyridine Substrate BG_Reagent + Maleic Anhydride derivative Pyridine->BG_Reagent Reaction Pyridinium_Salt Form Pyridinium Salt (C2/C6 positions blocked) BG_Reagent->Pyridinium_Salt Pyridinium_Salt_2 Pyridinium Salt Minisci_Conditions Carboxylic Acid AgNO3, (NH4)2S2O8 C4_Product C4-Alkylated Adduct (>99:1 regioselectivity) Minisci_Conditions->C4_Product C4_Product_2 C4-Alkylated Adduct Pyridinium_Salt_2->Minisci_Conditions Reaction Deprotection Base (e.g., DBU) Final_Product Pure C4-Alkylated Pyridine Deprotection->Final_Product C4_Product_2->Deprotection Removal

Workflow for achieving C4-selectivity in Minisci reactions.
  • Blocking Group Installation:

    • To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking group reagent (1.1 equiv).

    • Stir the reaction at room temperature for 12-24 hours.

    • The resulting pyridinium salt often precipitates and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Minisci Reaction:

    • To a biphasic mixture of dichloroethane (DCE) and water (1:1, 0.1 M), add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).

    • Stir the mixture vigorously at 50 °C for 2 hours.

    • Upon completion (monitor by LCMS or crude NMR), dilute the reaction with dichloromethane (DCM) and proceed to the deprotection step.

  • Deprotection:

    • To the crude reaction mixture, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3.0 equiv).

    • Stir at room temperature until the removal of the blocking group is complete (typically 1-4 hours).

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and purify by flash column chromatography.

SubstrateReaction ConditionsProduct PositionRegioselectivity (C4:Other)YieldReference
PyridineStandard Minisci (Acidic)C2 / C4MixtureVariable[4]
PyridineMaleate Blocking GroupC4>99 : 170-90%[3]
3-Me-PyridineMaleate Blocking GroupC4>99 : 185%[3]
3-Cl-PyridineMaleate Blocking GroupC4>99 : 178%[3]
Scenario 2: Low Yield in C3-Functionalization via Electrophilic Aromatic Substitution (EAS)

Problem: I am attempting to nitrate pyridine to synthesize 3-nitropyridine, but the yield is extremely low, and I am recovering mostly starting material.

Solution: The direct nitration of pyridine is notoriously inefficient. A much more reliable two-step sequence involves the N-oxidation of pyridine, followed by nitration at the C4-position, and subsequent deoxygenation.

Logic for the Pyridine N-Oxide Strategy:

EAS_Strategy cluster_pyridine Direct EAS on Pyridine cluster_noxide Pyridine N-Oxide Strategy Pyridine Pyridine Deactivated Strongly Deactivated Ring (N is electron-withdrawing) Pyridine->Deactivated Protonated Protonated under acidic conditions (Further deactivation) Deactivated->Protonated LowYield Low Yield of C3-Product Protonated->LowYield Pyridine2 Pyridine N_Oxide Pyridine N-Oxide (Activated Ring) Pyridine2->N_Oxide 1. Oxidation (m-CPBA) C4_Nitro 4-Nitropyridine N-Oxide N_Oxide->C4_Nitro 2. Nitration (HNO3/H2SO4) HighYield High Yield of 4-Nitropyridine C4_Nitro->HighYield 3. Deoxygenation (PCl3 or Zn/H+)

Comparison of direct EAS vs. the N-oxide strategy.
  • Synthesis of Pyridine N-Oxide:

    • In a flask, dissolve the pyridine substrate (e.g., 10 g) in a solvent like dichloromethane (DCM) or acetic acid.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) or 30% hydrogen peroxide in acetic acid.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Work up the reaction by neutralizing any remaining acid, extracting the N-oxide into an organic solvent, and removing the solvent under reduced pressure.

  • Nitration of Pyridine N-Oxide:

    • To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add the pyridine N-oxide.

    • Carefully heat the reaction mixture (e.g., to 90-100 °C) and maintain for several hours.

    • Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-nitropyridine N-oxide.

    • Filter, wash with cold water, and dry the product.

  • Deoxygenation:

    • Dissolve the 4-nitropyridine N-oxide in a suitable solvent (e.g., chloroform or acetic acid).

    • Add a reducing agent such as phosphorus trichloride (PCl₃) or zinc dust.

    • Stir the reaction, possibly with gentle heating, until the reaction is complete.

    • After an appropriate workup, the final 4-nitropyridine product can be isolated and purified.

Scenario 3: Achieving Regiospecific Functionalization via Directed ortho-Metalation (DoM)

Problem: I need to introduce a substituent specifically at the C2 position of a 3-substituted pyridine, but standard methods are ineffective.

Solution: Directed ortho-metalation (DoM) is a powerful technique that uses a directing metalation group (DMG) on the ring to guide a strong base to deprotonate a specific adjacent C-H bond.

General Workflow for Directed ortho-Metalation:

Pyridine_DMG Pyridine with Directing Group (DMG) Base Strong Base (e.g., LDA, n-BuLi) -78 °C, THF Pyridine_DMG->Base 1. Add Base Lithiation Regioselective Deprotonation (ortho to DMG) Base->Lithiation Lithiated_Intermediate Lithiated Pyridine Intermediate Lithiation->Lithiated_Intermediate Electrophile Electrophile (E+) -78 °C to RT Lithiated_Intermediate->Electrophile 2. Add Electrophile Quench Quench Reaction Electrophile->Quench Final_Product ortho-Functionalized Pyridine Quench->Final_Product

Experimental workflow for Directed ortho-Metalation (DoM).

This protocol describes the lithiation of 3-fluoropyridine, where the fluorine atom acts as the DMG, directing metalation to the C4 position. A similar logic applies to other DMGs.

  • Setup and Reagent Preparation:

    • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

    • In the reaction flask, add anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (n-BuLi, 1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Deprotonation (Lithiation):

    • Cool the reaction flask containing THF to -78 °C using a dry ice/acetone bath.

    • Add 3-fluoropyridine (1.0 equiv) to the flask.

    • Slowly add the freshly prepared LDA solution via syringe to the 3-fluoropyridine solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, slowly add the chosen electrophile (1.2 equiv, e.g., benzaldehyde, iodine, or N,N-dimethylformamide).

    • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-3-fluoropyridine.

Position of DMGDirecting Group (DMG)Site of MetalationCommon BaseReference
C2-CONEt₂, -OMe, -ClC3LDA, s-BuLi[5]
C3-F, -Cl, -BrC4 > C2LDA, TMPMgCl·LiCl[6][7]
C3-CONEt₂, -OCONEt₂C4s-BuLi/TMEDA[8]
C4-CONEt₂, -ClC3LDA, s-BuLi[5]

Note: Selectivity can be highly dependent on the base, solvent, and temperature used.

References

Technical Support Center: Overcoming Challenges in the Crystallization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for crystallizing pyridine derivatives?

The choice of solvent is a critical factor for successful crystallization. For pyridine derivatives, the ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature.[1] The polarity of the solvent plays a significant role, and the principle of "like dissolves like" is a good starting point. Given that pyridine is a polar molecule, polar solvents are often suitable.[2] However, a solvent that is too effective at dissolving the compound can lead to a supersaturated solution, resulting in the formation of small crystals or powder.[3]

Key considerations for solvent selection include:

  • Polarity Matching: The presence of the nitrogen atom makes pyridine and its derivatives polar.[2] Solvents with similar polarities, such as alcohols (ethanol, methanol) and polar aprotic solvents (acetone, ethyl acetate), are often good choices.[1]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[4] Solvents capable of hydrogen bonding may enhance solubility, but this can sometimes hinder crystallization if the solute-solvent interactions are too strong.[3][5]

  • Solubility Gradient: A steep solubility curve with respect to temperature is desirable for cooling crystallization.[6]

  • Reactivity: Ensure the solvent is inert and does not react with the pyridine derivative.

Q2: My pyridine derivative is "oiling out" instead of crystallizing. What causes this and how can I prevent it?

"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[7] This is a common issue with pyridine derivatives and can be attributed to several factors:

  • High Supersaturation: If the solution is too concentrated, the solute may separate as an oil because the system is too far from equilibrium for orderly crystal lattice formation.[7]

  • Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent, it may "melt" in the hot solution and separate as an oil upon cooling.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[8]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation over crystallization.[8]

Troubleshooting Strategies for Oiling Out:

  • Reduce Supersaturation: Add a small amount of additional solvent to the hot solution to decrease the concentration.[8]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a slower cooling rate.[9]

  • Solvent Selection: Choose a solvent with a lower boiling point.[8]

  • Seeding: Introduce a seed crystal to the supersaturated solution to encourage nucleation and growth of the desired crystalline form.[10]

  • pH Adjustment: For ionizable pyridine derivatives, adjusting the pH can influence solubility and potentially prevent oiling out.[10]

Q3: I am observing different crystal forms (polymorphism) for my pyridine derivative. How can I control which polymorph crystallizes?

Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[8] The formation of a specific polymorph of a pyridine derivative can be influenced by:

  • Solvent: The choice of solvent can have a significant impact on which polymorph is favored.[8] The interactions between the solvent and the pyridine derivative, such as hydrogen bonding, can direct the assembly of molecules into a particular crystal lattice.[11]

  • Temperature: The temperature at which crystallization occurs can determine the thermodynamic stability of the resulting polymorph.

  • Cooling Rate: The rate of cooling affects the level of supersaturation and can influence whether a metastable or stable polymorph is formed.[8]

  • Seeding: Introducing seed crystals of the desired polymorph is a highly effective method to control the crystallization outcome.[10]

A systematic screening of different solvents and crystallization conditions is often necessary to identify and selectively crystallize the desired polymorph.[8]

Q4: My crystallization yield is very low. How can I improve it?

A low yield can be frustrating. Here are some common causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[9] If the mother liquor has not been discarded, you can try to concentrate it to recover more product.[8]

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield. Ensure the solution has been cooled sufficiently for an adequate amount of time.[8]

  • Insufficient Cooling: Cooling the solution to a lower temperature, for example, in an ice bath, can further decrease the solubility of the compound and increase the yield.[12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated.[8]2. The compound is too soluble in the chosen solvent.[6]3. Presence of impurities inhibiting nucleation.1. Reduce the solvent volume through slow evaporation or gentle heating.[8]2. Cool the solution to a lower temperature.[6]3. Scratch the inside of the flask with a glass rod to create nucleation sites.[6]4. Add a seed crystal of the compound.[6]5. Try a different solvent or a mixture of solvents.[6]
Poor Crystal Quality (small, needles, aggregates) 1. Crystallization occurred too rapidly.[9]2. High level of supersaturation.[8]3. Impurities are present.[8]1. Re-dissolve the crystals and allow them to cool more slowly.[9]2. Use a larger volume of solvent to reduce supersaturation.[9]3. Purify the starting material before crystallization.[8]4. Experiment with different solvents or solvent mixtures.
"Oiling Out" 1. High concentration of the pyridine derivative.[7]2. Rapid cooling of the solution.[8]3. The melting point of the compound is below the solvent's boiling point.4. Significant impurities are present.[8]1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[8]2. Select a solvent with a lower boiling point.[8]3. Utilize a seed crystal to induce crystallization.[10]4. Further purify the compound before attempting crystallization.[8]
Polymorphism (multiple crystal forms) 1. The solvent system favors the formation of multiple polymorphs.2. The cooling rate influences which polymorph nucleates.3. Temperature affects the thermodynamic stability of the polymorphs.1. Conduct a solvent screen to identify a solvent that consistently produces the desired polymorph.2. Control the cooling rate carefully.3. Use seed crystals of the desired polymorph to direct the crystallization.[10]

Data Presentation

Table 1: Solubility of Pyridine and Related Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
PyridineWater20Moderately Soluble (~1 g/100 mL)[2]
PyridineEthanolRoom TemperatureHighly Soluble[2]
PyridineDiethyl EtherRoom TemperatureHighly Soluble[2]
PyridineChloroformRoom TemperatureHighly Soluble[2]
Nicotinic AcidWater2518.3 g/L
Nicotinic AcidEthanol257.3 g/L
Nicotinic AcidAcetone251.1 g/L
Picolinic AcidWater20~862.5 g/kg
Picolinic AcidEthanol20~57.1 g/kg
Picolinic AcidAcetonitrile20~17.0 g/kg

Note: This table provides a summary of available solubility data. It is recommended to determine the solubility of your specific pyridine derivative experimentally for optimal crystallization protocol development.[13]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is a standard method for compounds that are significantly more soluble in a hot solvent than in a cold one.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the pyridine derivative in a minimal amount of a suitable hot solvent. Add the solvent portion-wise with heating until the solid is completely dissolved.[6]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on an insulated surface.[6]

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, and crystals should form.[6]

  • Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath to further decrease the solubility and maximize the crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[6]

Protocol 2: Anti-Solvent Crystallization

This method is useful when a good solvent for the pyridine derivative is miscible with a poor solvent (anti-solvent). The addition of the anti-solvent reduces the solubility of the compound and induces crystallization.[14]

  • Dissolution: Dissolve the pyridine derivative in a minimum amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution while stirring.[14]

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for the formation and growth of crystals.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent or with the pure anti-solvent, and dry.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals, especially when only a small amount of material is available.[3]

  • Preparation: Dissolve the pyridine derivative in a small volume of a relatively volatile "good" solvent in a small, open container (e.g., a small vial or test tube).

  • Setup: Place this small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.[15]

  • Diffusion: Seal the larger vessel. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.[16]

  • Crystallization: As the anti-solvent vapor dissolves in the "good" solvent, the solubility of the pyridine derivative decreases, leading to slow and controlled crystal growth.[16]

  • Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.

Visualizations

experimental_workflow start Crude Pyridine Derivative dissolution Dissolution in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if impurities present) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling no insoluble impurities hot_filtration->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation ice_bath Cooling in Ice Bath crystal_formation->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end Pure Crystalline Product drying->end

Caption: A typical experimental workflow for the slow cooling crystallization of a pyridine derivative.

troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No sol_not_sat Solution not supersaturated? no_crystals->sol_not_sat Yes poor_quality Poor Crystal Quality? oiling_out->poor_quality No high_supersat High Supersaturation? oiling_out->high_supersat Yes success Successful Crystallization poor_quality->success No rapid_cooling Rapid Cooling? poor_quality->rapid_cooling Yes induce_nucleation Induce Nucleation: - Scratching - Seeding sol_not_sat->induce_nucleation No concentrate Concentrate Solution sol_not_sat->concentrate Yes induce_nucleation->start concentrate->start slow_cool Slow Down Cooling high_supersat->slow_cool No add_solvent Add More Solvent high_supersat->add_solvent Yes slow_cool->start add_solvent->start recrystallize Re-dissolve and Cool Slowly rapid_cooling->recrystallize Yes recrystallize->start

Caption: A troubleshooting decision tree for common crystallization problems with pyridine derivatives.

signaling_pathway cluster_factors Influencing Factors cluster_processes Crystallization Processes cluster_outcomes Crystallization Outcomes Solvent Solvent Choice (Polarity, H-bonding) Nucleation Nucleation Solvent->Nucleation Polymorphs Polymorphism Solvent->Polymorphs Temperature Temperature Supersaturation Supersaturation Temperature->Supersaturation Temperature->Polymorphs Concentration Concentration Concentration->Supersaturation CoolingRate Cooling Rate CoolingRate->Supersaturation CoolingRate->Polymorphs Supersaturation->Nucleation OilingOut Oiling Out Supersaturation->OilingOut CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Crystals High-Quality Crystals CrystalGrowth->Crystals

Caption: Logical relationships between experimental factors and crystallization outcomes for pyridine derivatives.

References

Technical Support Center: Managing Exothermic Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on identifying, managing, and preventing thermal hazards associated with exothermic reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dangerous exotherms in common pyridine syntheses?

A1: Significant heat release in pyridine synthesis is often linked to the reaction mechanisms themselves.

  • Hantzsch Synthesis: The initial multi-component condensation steps between the aldehyde, β-keto ester, and ammonia source can be exothermic. The final aromatization step, often an oxidation, can also release substantial energy.[1][2][3]

  • Chichibabin Reaction: This reaction involves the amination of the pyridine ring using sodium amide (NaNH₂), a powerful nucleophile.[4][5][6] The reaction is often run at high temperatures and the addition-elimination mechanism can be highly exothermic, especially if the reaction rate is not controlled.[4][5]

A thermal runaway can occur if the rate of heat generation exceeds the rate of heat removal from the reactor, leading to a rapid, uncontrolled increase in temperature and pressure.[1][7]

Q2: What are the early warning signs of a potential thermal runaway?

A2: Vigilant monitoring is critical. Early indicators include:

  • A reaction temperature that rises faster than expected or continues to climb after cooling has been applied.

  • A noticeable increase in the rate of gas evolution.

  • Sudden, unexpected changes in the color or viscosity of the reaction mixture.

  • Localized boiling or "hot spots" on the reactor surface.

  • Pressure buildup in a closed or semi-closed system.

Q3: How does reaction scale affect heat management?

A3: Scaling up a reaction significantly impacts its thermal properties. As the volume of a reactor increases, its surface area-to-volume ratio decreases. This means that larger-scale reactions generate heat in proportion to their volume (cubed) but dissipate heat only in proportion to their surface area (squared). Consequently, heat removal is much less efficient at a larger scale, making thermal management a critical consideration for scale-up.[8]

Q4: What are the most effective methods for controlling reaction temperature?

A4: A multi-faceted approach is best for robust temperature control:

  • Efficient Cooling: Utilize a cooling bath with sufficient capacity to absorb the expected heat output.[9][10] The choice of bath depends on the target temperature (see Table 1).

  • Slow Reagent Addition: Adding a key reactant dropwise or via a syringe pump allows the rate of heat generation to be controlled directly.[8][9] This semi-batch approach is much safer than charging all reactants at once.[8]

  • Adequate Dilution: Running the reaction in a suitable solvent increases the overall thermal mass, which can absorb heat and buffer temperature changes.[1][9]

  • Proper Agitation: Efficient stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.

Section 2: Troubleshooting Guide

Q5: My reaction temperature is spiking rapidly despite using an ice bath. What should I do immediately?

A5: This situation requires immediate action to prevent a runaway. Follow the emergency response workflow. The primary steps are to stop the addition of any reagents, enhance cooling, and if necessary, prepare to quench the reaction.

G Workflow: Emergency Temperature Spike A Temperature Spike Detected (>10°C above target) B Immediately STOP all reagent addition A->B C Increase Cooling Capacity (e.g., add dry ice to bath) B->C D Is temperature still rising? C->D E Prepare Emergency Quench Solution D->E  Yes G Continue monitoring until temperature is stable and below target D->G  No F Slowly add quenching agent with vigorous stirring (See Protocol 2) E->F F->G H Investigate Cause: - Addition rate too fast? - Cooling bath ineffective? - Incorrect concentration? G->H

Caption: Emergency response for a temperature spike.

Q6: I'm observing localized hotspots and poor temperature control. What could be the cause?

A6: This is often a sign of inadequate mixing. The agitator (stir bar or overhead stirrer) may be too small for the vessel, or the stirring speed may be too low. This allows unreacted reagents to build up in one area, creating a localized exotherm when they do react. Ensure the vortex from stirring is sufficient to keep all solids suspended and the mixture homogenous.

Q7: I'm planning to scale up a Hantzsch synthesis. What is the most critical parameter to adjust?

A7: The rate of reagent addition is the most critical parameter to control during scale-up.[1][8] Since heat dissipation becomes less efficient at larger scales, the rate at which you add the limiting reagent must be decreased proportionally to manage the heat generated per unit of time. It is highly recommended to perform a thermal hazard assessment using techniques like Reaction Calorimetry before attempting a significant scale-up.[1]

Section 3: Data Presentation

For effective temperature control, selecting the appropriate cooling bath is essential.

Table 1: Common Laboratory Cooling Baths [10][11][12][13]

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0 to 5Must be a well-mixed slurry for good heat transfer.[10]
Ice / NaCl (3:1 w/w)-20Salt depresses the freezing point of water.[10][11]
Ice / CaCl₂·6H₂O (0.8:1 w/w)-40Effective but can be messy.[10]
Dry Ice / Acetone-78Very common and effective. Add dry ice slowly to acetone to avoid excessive bubbling.[10][12][13]
Dry Ice / Acetonitrile-40Useful for intermediate low temperatures.[13][14]
Liquid Nitrogen-196Use with extreme caution in well-ventilated areas.[10] Primarily for trapping or cryo-cooling, not direct reaction baths.

Section 4: Experimental Protocols

Protocol 1: General Setup for Controlled Exothermic Reaction

This protocol outlines a standard setup for running a laboratory-scale exothermic reaction where controlled reagent addition is necessary.

G Workflow: Controlled Exothermic Reaction Setup cluster_0 Preparation cluster_1 Execution cluster_2 Completion A Select appropriately sized round-bottom flask B Equip with stir bar, thermometer, and reflux condenser (under inert gas if needed) A->B C Place flask in a secondary container B->C D Charge flask with initial reagents and solvent C->D E Place assembly in cooling bath (See Table 1) and cool to target temperature D->E F Begin slow, dropwise addition of second reagent via dropping funnel or syringe pump E->F G Monitor internal temperature continuously. Adjust addition rate to maintain target temp. F->G H Once addition is complete, maintain cooling and stir for the prescribed reaction time G->H I Proceed to reaction workup/quench H->I

Caption: Standard workflow for reaction setup and execution.

Methodology:

  • Glassware Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar, a digital thermometer placed in the reaction mixture, and a reflux condenser. Ensure all joints are properly sealed. For air-sensitive reactions, maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • Initial Charge: Charge the flask with the initial substrate and solvent.

  • Cooling: Place the flask into a cooling bath (see Table 1) set to a temperature at least 5-10°C below the desired reaction temperature. Allow the contents to equilibrate.

  • Reagent Addition: Add the second reagent to a pressure-equalizing dropping funnel or a syringe pump. Begin adding the reagent dropwise to the cooled, stirring reaction mixture.

  • Monitoring and Control: Carefully monitor the internal reaction temperature. The primary method for controlling the exotherm is the rate of addition.[8] If the temperature rises more than 2-3°C above the set point, pause the addition until it subsides.

  • Completion: After the addition is complete, continue to stir the reaction at the set temperature for the required duration, monitoring for any delayed exotherm.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is a last resort to safely neutralize a reaction that is out of thermal control. Always wear appropriate PPE, including a face shield and blast shield. [15][16]

Methodology:

  • Cease Reagent Addition: Immediately stop the addition of all reagents.

  • Maximize Cooling: Add more cooling agent (e.g., dry ice, salt) to the external cooling bath to create the largest possible temperature gradient.

  • Prepare Quenching Agent: In a separate flask, prepare a suitable quenching agent. This is typically a cold, inert solvent or a mild reagent that will react with the most reactive species. For many organic reactions, cold toluene or a dilute acid/base solution may be appropriate. The choice is highly specific to the reaction chemistry.

  • Execute Quench (If Necessary): If the temperature continues to rise uncontrollably, slowly and cautiously add the quenching agent to the reaction mixture via a cannula or dropping funnel with vigorous stirring.[16][17][18] Be prepared for rapid gas evolution and a potential surge in temperature before it subsides. Never seal the vessel during a quench.[16][18]

  • Stabilize: Continue maximum cooling and stirring until the reaction temperature is stable and has returned to a safe level.

References

Catalyst deactivation and recovery in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Deactivation and Recovery in Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during catalytic pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in pyridine synthesis?

A1: Catalyst deactivation is the loss of activity and/or selectivity over time. For pyridine synthesis and related processes, deactivation can be categorized into three main types: chemical, thermal, and mechanical. The most common mechanisms include:

  • Poisoning: The strong chemisorption of impurities from the feedstock or products onto the catalyst's active sites.[1][2] Common poisons include sulfur, nitrogen, and phosphorus compounds.[3] Basic compounds like ammonia, amines, and even pyridine itself can act as poisons, particularly for acidic catalysts.[1][4]

  • Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[2][5] This blocks access to active sites and can lead to increased pressure drop in fixed-bed reactors.[5][6] Coking can be caused by the polymerization or condensation of hydrocarbon reactants and products.[6][7]

  • Thermal Degradation (Sintering): Irreversible loss of catalytic surface area due to crystallite growth or support collapse at high temperatures.[2] This is particularly relevant for processes that experience temperature runaways or operate at elevated temperatures for extended periods.[2][8]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: Identifying the deactivation mechanism is crucial for effective troubleshooting. A combination of reaction data analysis and material characterization is typically required. A sudden, rapid loss of activity often points to poisoning from a feed impurity, while a gradual decline is more characteristic of coking or sintering.[8] Characterization techniques such as Temperature Programmed Oxidation (TPO) can quantify coke deposits, while spectroscopic methods can identify adsorbed poisons.

Q3: What are the most common methods for catalyst regeneration?

A3: Regeneration aims to restore the catalyst's activity by removing the deactivating agent. The appropriate method depends on the cause of deactivation:

  • For Coking: The most common method is high-temperature calcination, which involves burning off the coke in a controlled stream of air or oxygen.[9] Other techniques include gasification with steam or CO2, or oxidation with ozone at lower temperatures.[9]

  • For Poisoning: If the poison is reversibly adsorbed, regeneration can sometimes be achieved by simply removing the impurity from the feed and allowing it to desorb.[5] For strongly adsorbed poisons, solvent washing or acid/base treatment may be necessary to remove the contaminants.[10]

  • For Sintering: Sintering is generally irreversible. In such cases, the catalyst must be replaced, and the focus shifts to recovering the valuable metals from the spent catalyst.

Q4: When should I consider metal recovery instead of regeneration?

A4: The decision between regeneration and recovery is primarily economic. Recovery is favored when the catalyst has reached the end of its practical life, meaning it can no longer be effectively regenerated due to irreversible deactivation (e.g., sintering) or when the cost of regeneration exceeds the value of the recovered activity.[11] Recovery is also essential for catalysts containing precious metals (e.g., Pt, Pd, Rh), as it provides significant economic and environmental benefits.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue T-001: My pyridine yield has dropped gradually, but selectivity is unchanged.

  • Question: I am observing a slow but steady decrease in conversion over several runs. The selectivity towards my desired pyridine derivative remains high. What is the likely cause and how can I fix it?

  • Answer: This pattern is highly indicative of fouling by coke . The coke deposits physically block active sites, reducing overall activity without necessarily altering the nature of the remaining active sites.

    • Troubleshooting Steps:

      • Confirm coking by analyzing the spent catalyst using Temperature Programmed Oxidation (TPO) or thermogravimetric analysis (TGA).

      • Attempt to regenerate the catalyst via controlled calcination to burn off the coke.

      • To mitigate future coking, consider optimizing reaction conditions, such as lowering the temperature or modifying the feedstock composition.[3]

Issue T-002: Catalyst activity dropped sharply after I started using a new bottle of reactant.

  • Question: My reaction stopped working almost immediately after I introduced a new batch of feedstock. What could have happened?

  • Answer: This points to acute poisoning . The new feedstock likely contains impurities that strongly adsorb to and deactivate your catalyst's active sites.

    • Troubleshooting Steps:

      • Analyze the new feedstock for common catalyst poisons (e.g., sulfur or other nitrogen-containing compounds).

      • If possible, attempt to regenerate the catalyst. Note that poisoning can be irreversible.[13]

      • Implement a purification step for the feedstock, such as passing it through a guard bed, to remove impurities before they reach the main reactor.[1]

Issue T-003: The pressure drop across my fixed-bed reactor is steadily increasing.

  • Question: Over the course of my experiment, I've noticed a significant increase in the pressure required to maintain flow through my reactor. What is causing this?

  • Answer: An increasing pressure drop is a classic symptom of severe fouling (coking) or mechanical issues. The coke deposits can plug the catalyst pores and the voids between catalyst particles, obstructing flow.[5] In extreme cases, filamentous carbon can form, causing catalyst pellets to break apart (attrition).[2]

    • Troubleshooting Steps:

      • Safely shut down the reactor and inspect the catalyst bed for blockages or physical degradation of the catalyst particles.

      • Regenerate the catalyst using a method appropriate for coke removal (e.g., calcination).

      • Evaluate operating conditions to see if they can be modified to reduce the rate of coke formation.

Data Summary

Table 1: Overview of Common Catalyst Deactivation Mechanisms

Deactivation MechanismDescriptionCommon Causes in Pyridine SynthesisReversibility
Poisoning Strong chemisorption of species on active sites.[14]Sulfur compounds, ammonia, amines, heavy metals in feedstock.[1][3]Often irreversible or difficult to reverse.[13]
Fouling (Coking) Physical blockage of pores and active sites by carbon deposits.[14]Polymerization/condensation of reactants or products at high temperatures.[6]Generally reversible via oxidation.
Sintering Loss of active surface area due to thermal stress.[2]High reaction temperatures, localized hotspots, improper regeneration.[8]Irreversible.
Chemical Transformation Reaction of the active phase with other species to form an inactive phase.Formation of inactive dimers or complexes.[15][16]Depends on the specific transformation.

Table 2: Comparison of Catalyst Regeneration & Recovery Techniques

MethodTarget DeactivationGeneral ProcedureAdvantagesDisadvantages
Calcination CokingControlled heating in an oxidizing atmosphere (e.g., air) to burn off carbon.Effective for coke removal, relatively simple.Can cause catalyst sintering if not properly controlled.[9]
Solvent Washing PoisoningWashing the catalyst with an appropriate solvent (e.g., acid, base) to dissolve and remove poisons.Can remove specific soluble poisons.May generate liquid waste; can damage the catalyst support.[10]
Hydrometallurgy Metal RecoveryLeaching of metals from the spent catalyst using acidic or basic solutions.[11]Operates at lower temperatures, can be selective.Can produce large amounts of acidic waste liquid.[11]
Pyrometallurgy Metal RecoveryHigh-temperature processes like incineration or smelting to separate and recover metals.[11][12]High recovery rates, can handle complex materials.Energy-intensive, may release pollutants if not controlled.

Visualizations

Troubleshooting Catalyst Deactivation

start Decline in Catalyst Performance check_rate Rate of Deactivation? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sudden Sudden / Rapid Drop check_rate->sudden Sudden check_pressure Increased Pressure Drop? gradual->check_pressure check_feed Change in Feedstock? sudden->check_feed coking Likely Cause: Coking / Fouling check_pressure->coking Yes sintering Likely Cause: Sintering check_pressure->sintering No action_coke Action: 1. Analyze for Coke (TPO) 2. Regenerate (Calcination) coking->action_coke action_sinter Action: 1. Analyze Surface Area 2. Irreversible - Recover Metals sintering->action_sinter poisoning Likely Cause: Acute Poisoning check_feed->poisoning Yes process_upset Possible Cause: Process Upset (e.g., Temp Spike) check_feed->process_upset No action_poison Action: 1. Analyze Feedstock 2. Attempt Regeneration 3. Purify Future Feed poisoning->action_poison process_upset->sintering

Caption: A troubleshooting flowchart for diagnosing catalyst deactivation.

Catalyst Regeneration and Recovery Workflow

active Active Catalyst in Operation deactivated Deactivated Catalyst active->deactivated Time on Stream characterize Characterize Spent Catalyst (TPO, etc.) deactivated->characterize decision Regenerable? characterize->decision regenerate Regeneration (e.g., Calcination) decision->regenerate Yes recover Metal Recovery (Hydrometallurgy/ Pyrometallurgy) decision->recover No (Irreversible) test Test Activity of Regenerated Catalyst regenerate->test test->active Activity Restored test->recover Failed dispose Final Disposal recover->dispose

Caption: Experimental workflow for a catalyst regeneration cycle.

Experimental Protocols

Protocol 1: Characterization of Coke on a Deactivated Catalyst via Temperature Programmed Oxidation (TPO)

This protocol is used to quantify the amount and determine the nature of carbonaceous deposits (coke) on a catalyst.

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the spent catalyst and place it into a quartz U-tube reactor.

  • Pre-treatment:

    • Heat the sample under a flow of an inert gas (e.g., Helium or Argon) at 100-150°C for 30-60 minutes to remove any adsorbed water and volatile species.

  • Oxidation Program:

    • Switch the gas flow to a dilute oxidizing mixture (e.g., 5-10% O₂ in He) at a constant flow rate (e.g., 30-50 mL/min).

    • Begin heating the sample at a linear ramp rate (e.g., 10°C/min) from the pre-treatment temperature to a final temperature (e.g., 800-900°C).

  • Analysis:

    • Continuously monitor the reactor effluent using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO).

    • The temperature at which the CO₂ peak maximum occurs provides information about the reactivity (and nature) of the coke.

    • The total amount of coke can be quantified by integrating the area under the CO₂ curve and calibrating with a known standard.

Protocol 2: General Procedure for Catalyst Regeneration by Calcination

This protocol describes a standard method for removing coke deposits to restore catalyst activity.

  • Setup:

    • Place the coked catalyst in a suitable reactor (e.g., tube furnace).

  • Inert Purge:

    • Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while slowly heating to an intermediate temperature (e.g., 150-200°C) to desorb volatile compounds.

  • Controlled Oxidation:

    • Gradually introduce a controlled flow of a dilute oxidant (e.g., 1-5% air in Nitrogen) into the reactor. Caution: The initial oxidation can be highly exothermic. Start at a low temperature and low oxygen concentration to avoid thermal runaways that could sinter the catalyst.[9]

  • Temperature Ramp:

    • Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature (typically 450-600°C, depending on the catalyst's thermal stability).

    • Hold at the target temperature until the oxidation of coke is complete, as indicated by the cessation of CO₂ evolution in the off-gas (if monitored).

  • Cool Down:

    • Once regeneration is complete, switch the gas flow back to an inert gas and allow the catalyst to cool down to room temperature. The regenerated catalyst should be stored in a dry, inert environment.

References

Analytical methods for monitoring the progress of (2-Methoxypyridin-4-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxypyridin-4-yl)methanol and related reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?

The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for its ability to separate complex mixtures and provide quantitative data, while NMR offers detailed structural information about reactants, intermediates, and products in the reaction mixture.[1][2][3]

Q2: How do I choose between HPLC and NMR for monitoring my reaction?

The choice depends on the specific requirements of your analysis. HPLC is often preferred for quantitative analysis due to its high sensitivity and reproducibility.[1] NMR is invaluable for qualitative analysis, allowing for the unambiguous identification of chemical structures and the potential to observe reaction intermediates.[2][3] In many cases, a combination of both techniques provides the most comprehensive understanding of the reaction progress.

Q3: What are the key challenges when analyzing pyridine-containing compounds like this compound by HPLC?

Pyridine derivatives can be challenging to analyze by HPLC due to their polarity and potential for interaction with the stationary phase.[4][5] Common issues include poor peak shape, retention time variability, and co-elution with other reaction components.[4][6] Careful method development, including the choice of column, mobile phase, and pH, is crucial for successful analysis.[5]

Q4: What are the typical challenges encountered when monitoring reactions using NMR spectroscopy?

Common challenges in NMR reaction monitoring include signal overlap, changes in sample viscosity or homogeneity during the reaction, and the presence of paramagnetic species that can cause peak broadening.[2][7] For quantitative NMR (qNMR), accurate integration of peaks can be difficult if there is significant overlap or if the baseline is distorted.[2]

Troubleshooting Guides

HPLC Method Troubleshooting

Poor peak shape, retention time drift, and baseline instability are common issues encountered during HPLC analysis. The following guide provides solutions to these problems.

Workflow for Troubleshooting HPLC Issues

cluster_0 Identify Problem cluster_1 Troubleshoot Peak Shape cluster_2 Troubleshoot Retention Time cluster_3 Troubleshoot Baseline Problem Poor Peak Shape, Retention Time Drift, or Baseline Noise? Peak_Shape Check for: - Column Overload - Inappropriate Solvent - Column Contamination Problem->Peak_Shape Peak Shape Retention_Time Check for: - Temperature Fluctuations - Inconsistent Mobile Phase - Pump Issues Problem->Retention_Time Retention Time Baseline Check for: - Air Bubbles - Contaminated Mobile Phase - Detector Issues Problem->Baseline Baseline Peak_Shape_Solution Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase - Flush or Replace Column Peak_Shape->Peak_Shape_Solution Retention_Time_Solution Solutions: - Use Column Oven - Prepare Fresh Mobile Phase - Check Pump for Leaks Retention_Time->Retention_Time_Solution Baseline_Solution Solutions: - Degas Mobile Phase - Use High-Purity Solvents - Purge Detector Baseline->Baseline_Solution cluster_0 Identify Problem cluster_1 Troubleshoot Broad Peaks cluster_2 Troubleshoot Signal Overlap cluster_3 Troubleshoot Baseline Distortion Problem Broad Peaks, Signal Overlap, or Baseline Distortion? Broad_Peaks Check for: - Poor Shimming - Sample Inhomogeneity - High Concentration Problem->Broad_Peaks Broad Peaks Signal_Overlap Consider: - Changing Solvent - Adjusting Temperature - Using 2D NMR Problem->Signal_Overlap Signal Overlap Baseline_Distortion Possible Causes: - Signal Overload (detector saturation) - Incomplete Solvent Suppression Problem->Baseline_Distortion Baseline Distortion Broad_Peaks_Solution Solutions: - Re-shim the Spectrometer - Ensure Complete Dissolution - Dilute the Sample Broad_Peaks->Broad_Peaks_Solution Signal_Overlap_Solution Actions: - Use a different deuterated solvent - Acquire spectrum at a different temperature - Perform COSY or HSQC experiments Signal_Overlap->Signal_Overlap_Solution Baseline_Distortion_Solution Solutions: - Reduce receiver gain - Adjust pulse angle - Improve solvent suppression parameters Baseline_Distortion->Baseline_Distortion_Solution Start Start Method_Development Develop HPLC Method (Column, Mobile Phase, Gradient) Start->Method_Development Sample_Preparation Prepare Samples (Aliquot, Quench, Dilute, Filter) Method_Development->Sample_Preparation System_Equilibration Equilibrate HPLC System Sample_Preparation->System_Equilibration Standard_Injection Inject Standard to Determine Retention Time System_Equilibration->Standard_Injection Sample_Injection Inject Reaction Samples at Time Points Standard_Injection->Sample_Injection Data_Analysis Analyze Data (Peak Area vs. Time) Sample_Injection->Data_Analysis End End Data_Analysis->End Start Start Sample_Preparation Prepare Reaction Mixture in NMR Tube with Deuterated Solvent Start->Sample_Preparation Initial_Spectrum Acquire t=0 Spectrum Sample_Preparation->Initial_Spectrum Initiate_Reaction Initiate Reaction (e.g., add catalyst, heat) Initial_Spectrum->Initiate_Reaction Acquire_Spectra Acquire Spectra at Regular Time Intervals Initiate_Reaction->Acquire_Spectra Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_Spectra->Process_Spectra Integrate_Peaks Integrate Peaks of Reactant and Product Process_Spectra->Integrate_Peaks Analyze_Kinetics Analyze Kinetic Data Integrate_Peaks->Analyze_Kinetics End End Analyze_Kinetics->End

References

Strategies for the selective protection and deprotection of functional groups in (2-Methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Methoxypyridin-4-yl)methanol

Welcome to the technical support center for synthetic strategies involving this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the selective protection and deprotection of its key functional groups.

Section 1: Selective Protection and Deprotection of the Hydroxyl Group

The primary alcohol is often the most reactive site for protection. Choosing the right protecting group is critical to ensure compatibility with subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: I need to protect the primary alcohol of this compound. What are the most reliable protecting groups to use?

A1: Silyl ethers are the most common and reliable choice for protecting the primary alcohol due to their ease of installation, stability, and mild removal conditions. The most frequently used are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). Benzyl (Bn) ethers are another excellent option, especially when strong acid or fluoride reagents must be avoided in subsequent steps.

Q2: My silyl ether protection reaction is incomplete. What can I do to improve the yield?

A2: Incomplete silylation is often due to reagent purity, solvent choice, or insufficient base.

  • Reagent Quality : Ensure your silyl chloride (e.g., TBDMS-Cl) is of high quality and has been stored under anhydrous conditions.

  • Solvent : Use a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). DMF can often accelerate the reaction.

  • Base : Imidazole is a standard base. If the reaction is slow, using a stronger, non-nucleophilic base or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can improve the rate and yield.

  • Temperature : While most silylations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.

Q3: I am trying to deprotect the TBDMS ether with tetrabutylammonium fluoride (TBAF), but the reaction is slow and messy. What is going wrong?

A3: Sluggish or messy TBAF deprotections can be caused by several factors.

  • Water Content : Commercial TBAF solutions in THF contain a variable amount of water, which can affect reactivity. Using anhydrous TBAF or adding acetic acid to buffer the reaction can lead to cleaner outcomes.

  • Solvent : Ensure you are using a suitable solvent like THF.

  • Steric Hindrance : If the molecule is sterically hindered, the reaction may require longer times or gentle heating.

  • Alternative Reagents : If TBAF consistently gives poor results, consider other fluoride sources like HF-Pyridine or acidic deprotection using reagents like pyridinium p-toluenesulfonate (PPTS) in methanol, provided other functional groups are stable to acid.[1][2]

Comparative Data: Hydroxyl Protecting Groups
Protecting GroupProtection ReagentsDeprotection ConditionsStability & Notes
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Pyridine; or PPTS, MeOHStable to weak bases and some reducing agents. Acid-labile.[3][4]
TIPS TIPS-Cl, Imidazole, DCMTBAF, THF (slower than TBDMS)More sterically hindered and more stable to acid than TBDMS.[5]
Bn (Benzyl) BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions. Orthogonal to silyl ethers.[6]
MOM MOM-Cl, DIPEA, DCMAcidic conditions (e.g., HCl in MeOH)Stable to bases. Removal requires stronger acid than silyl ethers.[7][8]
Piv (Pivaloyl) Piv-Cl, PyridineBase hydrolysis (e.g., K₂CO₃, MeOH) or reductants (DIBAL-H)[9]An ester-based protecting group, stable to acidic conditions.
Experimental Protocols

Protocol 1.1: TBDMS Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5 eq) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: TBAF Deprotection of a TBDMS Ether

  • Dissolve the TBDMS-protected substrate (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.[1]

Visualization: Hydroxyl Protection/Deprotection Workflow

hydroxyl_workflow cluster_start cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection start This compound protect TBDMS-Protected Intermediate start->protect TBDMS-Cl, Imidazole, DMF reaction Desired Chemical Transformation protect->reaction e.g., Oxidation, Coupling, etc. deprotect Final Product with Free Hydroxyl reaction->deprotect TBAF, THF orthogonal_workflow A This compound B OH-Protected Intermediate (TBDMS-ether) A->B Step 1: Protect OH TBDMS-Cl, Imidazole C Fully Protected Intermediate (TBDMS-ether, N-Borane) B->C Step 2: Protect N BH3•THF D Transformed Intermediate C->D Step 3: Synthetic Transformation E N-Deprotected Intermediate (TBDMS-ether) D->E Step 4: Deprotect N Mild Acid / Heat F Fully Deprotected Final Product E->F Step 5: Deprotect OH TBAF, THF

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyridine isomers is paramount for efficient synthetic strategy and catalyst design. This guide provides an objective comparison of the chemical behavior of 2-, 3-, and 4-substituted pyridines, supported by experimental data and detailed protocols.

The inherent chemical properties of the pyridine ring are dictated by the electronegative nitrogen atom, which renders the ring electron-deficient compared to benzene. This fundamental characteristic leads to a general resistance towards electrophilic aromatic substitution and a heightened susceptibility to nucleophilic attack. The position of a substituent on the pyridine ring further modulates this reactivity, leading to distinct chemical behaviors for each isomer.

Basicity of Pyridine Isomers

The basicity of pyridine and its derivatives, a critical parameter in many chemical processes, is quantified by the pKa of the conjugate acid (the pyridinium ion). The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is thus available for protonation.

CompoundpKa of Conjugate Acid
Pyridine5.23[1]
2-Methylpyridine5.94[2]
3-Methylpyridine5.68
4-Methylpyridine5.98[3][4][5]
2-Chloropyridine0.49[6]
3-Chloropyridine2.84[7]
4-Chloropyridine3.82

Note: pKa values can vary slightly depending on the experimental conditions.

The data clearly indicates that electron-donating groups, such as a methyl group, increase the basicity of the pyridine ring, with the effect being most pronounced at the 2- and 4-positions. Conversely, electron-withdrawing groups like chlorine decrease the basicity, with 2-chloropyridine being the weakest base among the isomers.

Electrophilic Aromatic Substitution

Pyridine is significantly less reactive towards electrophiles than benzene. The nitrogen atom is readily protonated under the acidic conditions often required for these reactions, further deactivating the ring. When substitution does occur, it is highly regioselective for the 3-position (meta-position). This is because attack at the 2- or 4-positions would result in a destabilized carbocation intermediate with a positive charge adjacent to the already electron-deficient nitrogen atom.

Sulfonation , for instance, requires heating pyridine with fuming sulfuric acid at high temperatures (230-275°C) to yield pyridine-3-sulfonic acid.[8] At even higher temperatures, some pyridine-4-sulfonic acid may form, suggesting a degree of thermodynamic control.[8] Nitration of pyridine is notoriously difficult and often results in very low yields.[9] A more effective method involves the nitration of pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by reduction of the N-oxide.

Electrophilic_Substitution Pyridine Pyridine Intermediate2 Intermediate (Attack at C2) Unfavorable Pyridine->Intermediate2 Electrophile (Unfavored) Intermediate3 Intermediate (Attack at C3) More Stable Pyridine->Intermediate3 Electrophile (Favored) Intermediate4 Intermediate (Attack at C4) Unfavorable Pyridine->Intermediate4 Electrophile (Unfavored) Product3 3-Substituted Pyridine Intermediate3->Product3

Caption: Regioselectivity of electrophilic substitution on pyridine.

Nucleophilic Aromatic Substitution

In stark contrast to its behavior with electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions. The nitrogen atom can stabilize the negative charge in the Meisenheimer-type intermediate through resonance. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions provides a clear illustration of this trend.

IsomerRelative Rate of Reaction with Sodium Methoxide
2-Chloropyridine3,000
3-Chloropyridine1
4-Chloropyridine81,000

This data demonstrates the significantly higher reactivity of the 2- and 4-isomers compared to the 3-isomer. The 4-isomer is the most reactive due to the effective delocalization of the negative charge onto the nitrogen atom in the intermediate.

Nucleophilic_Substitution cluster_reactivity Relative Reactivity 4-Halopyridine 4-Halopyridine 2-Halopyridine 2-Halopyridine 4-Halopyridine->2-Halopyridine > 3-Halopyridine 3-Halopyridine 2-Halopyridine->3-Halopyridine >>

Caption: Relative reactivity of halopyridine isomers in SNAr.

Experimental Protocols

Sulfonation of Pyridine to Pyridine-3-sulfonic acid

Materials:

  • Pyridine

  • Fuming sulfuric acid (20% SO₃)

  • Mercuric sulfate (catalyst)

Procedure:

  • In a sealed reaction vessel, combine pyridine and fuming sulfuric acid.

  • Add a catalytic amount of mercuric sulfate.

  • Heat the mixture to 220-230°C for 24 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfonic acid.

  • Filter the precipitate and wash with cold water.

  • The crude product can be further purified by recrystallization.

Note: This reaction involves corrosive and hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.

  • In a separate flask, heat pyridine-N-oxide to 60°C.

  • Add the nitrating mixture dropwise to the heated pyridine-N-oxide.

  • After the addition is complete, heat the reaction mixture to 90°C for several hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid and recrystallize from a suitable solvent (e.g., ethanol).

Experimental_Workflow cluster_sulfonation Sulfonation cluster_nitration Nitration of N-oxide s1 Mix Pyridine and Fuming H₂SO₄ s2 Add HgSO₄ (catalyst) s1->s2 s3 Heat (220-230°C) s2->s3 s4 Quench and Neutralize s3->s4 s5 Isolate Product s4->s5 n1 Prepare Nitrating Mix (HNO₃/H₂SO₄) n3 Add Nitrating Mix n1->n3 n2 Heat Pyridine-N-oxide n2->n3 n4 Heat (90°C) n3->n4 n5 Quench and Neutralize n4->n5 n6 Isolate Product n5->n6

Caption: Simplified experimental workflows for sulfonation and nitration.

References

A Comparative Guide to the Purity Validation of (2-Methoxypyyridin-4-yl)methanol by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of (2-Methoxypyridin-4-yl)methanol purity. Alternative methods are also discussed to provide a comprehensive overview for analytical scientists.

Introduction to this compound

This compound (C7H9NO2, MW: 139.15 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical as impurities can carry through subsequent synthetic steps, potentially impacting the final drug product's quality and safety.[3] This guide outlines detailed experimental protocols and presents comparative data for its purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[4] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the diluent to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation (Hypothetical Data)

The following table summarizes hypothetical performance data for the proposed HPLC method, validated according to ICH guidelines.[5]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable
Potential Impurities

Based on the typical synthesis involving the reduction of 2-methoxyisonicotinic acid or its esters, potential impurities could include:

  • Impurity A: 2-methoxyisonicotinic acid (unreacted starting material)

  • Impurity B: Methyl 2-methoxyisonicotinate (ester intermediate)

  • Impurity C: 2-methoxypyridine-4-carbaldehyde (oxidation product)

Hypothetical Chromatogram Data:

PeakCompoundRetention Time (min)
1Impurity A3.5
2This compound 7.8
3Impurity C9.2
4Impurity B11.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of organic molecules.[6] It provides quantitative information with the use of an internal standard (quantitative NMR or qNMR).

Experimental Protocol: ¹H NMR

Objective: To confirm the structure and determine the purity of this compound using ¹H NMR.

NMR Parameters:

ParameterValue
Spectrometer 400 MHz
Solvent DMSO-d₆
Internal Standard Maleic acid
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s
Number of Scans 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into an NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆.

  • Gently vortex to dissolve the sample and standard completely.

Data Presentation: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-6 (Pyridine)
~6.9d1HH-5 (Pyridine)
~6.8s1HH-3 (Pyridine)
~5.3t1H-OH
~4.4d2H-CH₂-
~3.8s3H-OCH₃
6.25s2HMaleic acid (Internal Standard)

Purity Calculation (qNMR):

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparison of HPLC and NMR

FeatureHPLC¹H NMR
Principle Separation based on polarityNuclear spin transitions in a magnetic field
Quantitation Relative (area %) or external/internal standardAbsolute (qNMR with internal standard)
Impurity Detection Excellent for known and unknown impuritiesGood for structurally different impurities
Structural Info Limited (retention time)Detailed structural information
Method Development Can be time-consumingRelatively straightforward
Sample Throughput HighModerate
Cost ModerateHigh initial investment

Alternative Purity Validation Methods

While HPLC and NMR are primary techniques, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and residual solvents.[7][8] The sample would require derivatization to increase volatility.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, particularly useful for polar compounds.[9][10] It offers fast separations with reduced organic solvent consumption.

Visualizing the Workflow

experimental_workflow cluster_hplc HPLC Purity Validation cluster_nmr NMR Purity Validation hplc_prep Sample Preparation (1 mg/mL solution) hplc_analysis RP-HPLC Analysis (C18 column, gradient elution) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak integration, purity calculation) hplc_analysis->hplc_data report Final Purity Report hplc_data->report nmr_prep Sample Preparation (with internal standard) nmr_analysis ¹H NMR Spectroscopy (400 MHz, DMSO-d6) nmr_prep->nmr_analysis nmr_data Data Analysis (Integration, qNMR calculation) nmr_analysis->nmr_data nmr_data->report start Test Sample: This compound start->hplc_prep start->nmr_prep

Caption: Workflow for HPLC and NMR purity validation.

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main_compound This compound imp_a Starting Material (e.g., 2-methoxyisonicotinic acid) imp_b Intermediate (e.g., methyl 2-methoxyisonicotinate) imp_c Degradation Product (e.g., 2-methoxypyridine-4-carbaldehyde) hplc HPLC main_compound->hplc Purity & Impurity Profile nmr NMR main_compound->nmr Structure & Purity (qNMR) gcms GC-MS main_compound->gcms Volatile Impurities sfc SFC main_compound->sfc Alternative Separation imp_a->hplc imp_b->hplc imp_c->hplc

Caption: Analytical techniques for purity assessment.

Conclusion

Both HPLC and ¹H NMR spectroscopy are powerful and complementary techniques for the purity validation of this compound. HPLC excels at detecting and quantifying a wide range of impurities with high sensitivity, making it ideal for routine quality control. ¹H NMR, particularly qNMR, offers the advantage of absolute quantification without the need for a specific reference standard for each impurity and provides invaluable structural confirmation. For comprehensive characterization, a combination of these techniques, supplemented by methods like GC-MS for specific impurity types, is recommended to ensure the highest quality of this critical pharmaceutical intermediate.

References

Comparison of different synthetic routes for substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted pyridines is therefore a cornerstone of modern organic chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Classical Condensation Reactions: Building the Pyridine Core

Classical methods for pyridine synthesis have long been the bedrock of heterocyclic chemistry, typically involving the condensation of carbonyl compounds with a nitrogen source. These multicomponent reactions offer straightforward access to the pyridine core from readily available starting materials.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] The Hantzsch synthesis is particularly well-suited for the preparation of symmetrically substituted pyridines.[2]

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to 2-hydroxypyridines (2-pyridones) through the reaction of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene nitrile in the presence of a base.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile method for preparing polysubstituted pyridines by reacting an enamine with an ethynylketone.[3] The reaction proceeds through an aminodiene intermediate, which then undergoes cyclodehydration to form the pyridine ring.[4][5] This method has been refined to allow for one-pot procedures under milder, acid-catalyzed conditions.[6]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][8] This method is known for its broad substrate scope and generally high yields.[8]

Ciamician-Dennstedt Rearrangement

The Ciamician-Dennstedt rearrangement is a classic reaction for the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene, typically generated from chloroform or other haloforms under basic conditions.[9] While historically significant, the classical conditions can be harsh and yields variable. Modern modifications have been developed to improve the scope and efficiency of this transformation.[10]

Modern Cross-Coupling Methodologies: Functionalizing the Pyridine Ring

Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridines, allowing for the direct introduction of a wide array of substituents onto a pre-existing pyridine core. These methods offer excellent functional group tolerance and regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a pyridyl halide or triflate and a boronic acid or ester. It is a robust and widely used method for the formation of carbon-carbon bonds.

Negishi Coupling

The Negishi coupling involves the reaction of a pyridyl halide or triflate with an organozinc reagent, catalyzed by a palladium or nickel complex.[11] This method is known for its high functional group tolerance and the ability to couple a wide range of substrates.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a pyridyl halide and a primary or secondary amine.[12] This reaction has become a go-to method for the synthesis of aminopyridines due to its broad applicability.[12][13]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction of a pyridyl halide with a terminal alkyne, providing a direct route to alkynyl-substituted pyridines.[14]

Data Presentation: A Comparative Overview

The following tables summarize the performance of these synthetic routes based on reported experimental data, focusing on reaction yields and conditions.

Table 1: Classical Condensation Reactions for Pyridine Synthesis

Synthesis MethodStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Hantzsch Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)RT-96
Guareschi-Thorpe Ethyl Cyanoacetate, Ethyl AcetoacetateAmmonium CarbonateWater80-High
Bohlmann-Rahtz Enolizable Ketone, Ynone, Ammonium AcetateAcetic AcidGlacial Acetic AcidRefluxSeveralGood
Kröhnke N-Phenacylpyridinium Bromide, ChalconeAmmonium AcetateGlacial Acetic Acid~1204-6High
Ciamician-Dennstedt Pyrrole, ChloroformPotassium HydroxideEtherHeat-Variable

Table 2: Modern Cross-Coupling Reactions for Pyridine Functionalization

Coupling ReactionPyridyl SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285-95
Negishi 2-BromopyridinePhenylzinc ChloridePd(PPh₃)₄-THFReflux290
Buchwald-Hartwig 3-Bromo-4-isopropylpyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001280-95
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hantzsch Pyridine Synthesis: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[15]
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Triphenylpyridine[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Workup: Pour the cooled mixture into a beaker of ice water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Bohlmann-Rahtz Pyridine Synthesis: One-pot Synthesis of a Substituted Pyridine[4]
  • Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: General Procedure
  • Reaction Setup: In a reaction vessel, combine the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 2-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic strategies.

Classical_Condensation_Pathways cluster_hantzsch Hantzsch Synthesis cluster_guareschi Guareschi-Thorpe Condensation cluster_bohlmann Bohlmann-Rahtz Synthesis cluster_krohnke Kröhnke Synthesis h_start Aldehyde + 2x β-Ketoester + NH₃ h_dhp 1,4-Dihydropyridine h_start->h_dhp Condensation h_end Substituted Pyridine h_dhp->h_end Oxidation g_start β-Dicarbonyl + Cyanoacetamide g_end 2-Hydroxypyridine g_start->g_end Base-catalyzed condensation b_start Enamine + Ethynylketone b_inter Aminodiene Intermediate b_start->b_inter Michael Addition b_end Substituted Pyridine b_inter->b_end Cyclodehydration k_start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl k_inter 1,5-Dicarbonyl Intermediate k_start->k_inter Michael Addition k_end 2,4,6-Trisubstituted Pyridine k_inter->k_end Cyclization with NH₃

Caption: Classical condensation pathways for pyridine synthesis.

Cross_Coupling_Workflow start Start with Pyridyl Halide/ Triflate & Coupling Partner setup Combine Reactants with Catalyst, Ligand, and Base start->setup reaction Heat under Inert Atmosphere setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Substituted Pyridine purification->product

Caption: A general experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Methoxypyridin-4-yl)methanol Analogs as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of novel sulfonamide methoxypyridine derivatives based on the (2-Methoxypyridin-4-yl)methanol scaffold. The primary focus of this guide is to objectively present their performance as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key targets in cancer therapy. The information is based on a study that synthesized and evaluated these compounds for their enzymatic and cellular activities.[1]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single kinase in the pathway.[1]

Comparative Biological Activity

The synthesized analogs were evaluated for their inhibitory activity against the PI3Kα isoform and mTOR, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. The following tables summarize the key quantitative data, allowing for a clear comparison of the analogs' performance.

Table 1: In Vitro Inhibitory Activity against PI3Kα and mTOR

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22c H2,4-difluoro0.22 23
22a H4-fluoro0.4545
22b H4-chloro0.3338
22d H4-trifluoromethyl0.5662
22e H3-fluoro0.7889
22f H3-chloro0.6575
22g H3-trifluoromethyl0.91105
22h CH₃2,4-difluoro1.2150
Reference ----
Omipalisib--0.32.0
HS-173--0.8>1000

Data extracted from a study on sulfonamide methoxypyridine derivatives.[1]

Table 2: In Vitro Anti-proliferative Activity

CompoundMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
22c H2,4-difluoro130 20
22a H4-fluoro25045
22b H4-chloro18033
22d H4-trifluoromethyl31068
22e H3-fluoro42095
22f H3-chloro38082
22g H3-trifluoromethyl510115
22h CH₃2,4-difluoro650180
Reference ----
Omipalisib--5010
HS-173--12030

Data extracted from a study on sulfonamide methoxypyridine derivatives.[1]

Structure-Activity Relationship (SAR) Analysis

The analysis of the biological data reveals several key SAR trends for this series of this compound analogs:

  • Quinoline Core: The introduction of a quinoline core as part of the aromatic skeleton was found to be crucial for potent PI3Kα and mTOR inhibitory activity.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced the activity.

    • Electron-withdrawing groups, particularly halogens, at the R² position were generally favorable.

    • The 2,4-difluoro substitution (compound 22c ) resulted in the most potent PI3Kα inhibition (IC₅₀ = 0.22 nM) and excellent anti-proliferative activity against HCT-116 cells (IC₅₀ = 20 nM).[1]

  • Substitution on the Amide Nitrogen: Methylation of the amide nitrogen (R¹ = CH₃, compound 22h ) led to a decrease in both enzymatic and cellular activity compared to the unsubstituted analog (R¹ = H, compound 22c ).

Caption: Key structure-activity relationships of the this compound analogs.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a key signaling cascade that these inhibitors target. The workflow for evaluating these compounds typically involves enzymatic assays followed by cellular assays to determine their mechanism of action.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Analog Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Enzyme_Assay Enzymatic Kinase Assay (PI3Kα & mTOR) Synthesis->Enzyme_Assay Cell_Assay Cell Viability Assay (MCF-7 & HCT-116) Enzyme_Assay->Cell_Assay Western_Blot Western Blot Analysis (p-Akt levels) Cell_Assay->Western_Blot

Caption: General experimental workflow for the evaluation of the synthesized analogs.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Kinase (PI3Kα or mTOR)

    • Substrate (e.g., PIP2 for PI3K)

    • ATP

    • Test compounds (analogs)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (MCF-7, HCT-116)

    • Cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Western Blot Analysis for Akt Phosphorylation

This technique is used to detect the levels of phosphorylated Akt (p-Akt), a downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF membrane

    • ECL detection reagent

  • Procedure:

    • Treat the cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) for normalization.

References

Comparative study of the biological effects of 3- and 4-substituted pyridine thioethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of 3- and 4-Substituted Pyridine Thioethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3- and 4-substituted pyridine thioethers, leveraging available experimental data to highlight key differences in their anticancer, antimicrobial, and enzyme inhibitory profiles. The subtle change in substituent positioning on the pyridine ring can significantly influence the molecule's interaction with biological targets, making this comparison crucial for rational drug design and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of various 3- and 4-substituted pyridine thioethers based on published research.

Table 1: Anticancer Activity

Compound ClassSubstitution PatternCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyridine Thioether Derivatives3-SubstitutedMurine Melanoma (B16F10)41.12 - 61.11[1]
Thienylpyridyl-thioether acetamide2-Thioether, 3-Cyano, 4-ThienylNot specifiedNot specified[2][3]
Thiazolyl Pyridines (linked via thioether)Varied substitutionsLung Cancer (A549)0.66 - 16.03[4]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesFused ring systemBreast (MCF-7), Colon (HCT-116)5.95 - 8.48[5]
General Pyridine DerivativesVaried substitutionsVarious (59 cell lines)Active at log10(GI50) = -4.7[6]

Table 2: Antimicrobial Activity

Compound ClassSubstitution PatternMicroorganismActivity (MIC in µg/mL)Reference
Pyridothienopyrimidine DerivativesFused ring systemBacillus subtilis, Pseudomonas aeruginosa, Streptomyces sp.75[7]
Pyridine and Thienopyridine DerivativesVaried substitutionsE. coli, B. mycoides, C. albicans<0.0048 - 0.039[8]
Pyridinium SaltsVaried substitutionsStaphylococcus aureus4[9]

Table 3: Enzyme Inhibition

Compound ClassSubstitution PatternTarget EnzymeInhibitory ActivityReference
Pyridine Derivatives3-Substituted (hydrophobic)Thromboxane SynthetasePotent Inhibition[10]
Pyridine Derivatives4-Substituted (hydrophobic)Thromboxane SynthetaseIncreased Potency (less than 3-substituted)[10]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesFused ring systemPhosphodiesterase IV (PDE4)High Affinity[11]
Pyridinium Inhibitors4-SubstitutedMitochondrial Complex ISelective Inhibition[12]
N-(pyridinylacetyl)-piperidine derivatives3-SubstitutedFarnesyl-protein transferasePotent Inhibition[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cell lines (e.g., B16F10, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The synthesized pyridine thioether derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.[1]

Antimicrobial Activity: Agar Diffusion Method

This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The agar is inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Pseudomonas aeruginosa).

  • Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Disk Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates greater antimicrobial activity.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the study of pyridine thioethers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 3- & 4-substituted Pyridine Thioethers start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar end Lead Compound Identification sar->end

Caption: Experimental workflow for the synthesis, screening, and analysis of pyridine thioethers.

sar_logic cluster_position Positional Isomerism cluster_properties Physicochemical Properties cluster_activity Biological Activity compound Pyridine Thioether Scaffold pos3 3-Substituted compound->pos3 pos4 4-Substituted compound->pos4 electronics Electronic Effects (Electron Donating/Withdrawing) pos3->electronics sterics Steric Hindrance pos3->sterics shape Molecular Shape pos3->shape pos4->electronics pos4->sterics pos4->shape target Target Binding Affinity (e.g., Enzyme, Receptor) electronics->target sterics->target shape->target cell Cellular Potency (e.g., Anticancer, Antimicrobial) target->cell conclusion Differential Biological Effects cell->conclusion

Caption: Logical relationship of positional isomerism to biological activity.

Concluding Remarks

The position of substitution on the pyridine ring of thioether derivatives plays a critical role in defining their biological activity. Evidence suggests that 3-substituted pyridine thioethers may exhibit more potent inhibition of certain enzymes like thromboxane synthetase compared to their 4-substituted counterparts.[10] However, for other targets, such as mitochondrial complex I, 4-substituted derivatives have shown high selectivity.[12] In anticancer and antimicrobial screening, a wide range of pyridine thioether derivatives and related heterocyclic systems have demonstrated significant potential.[1][5][6][7]

This guide highlights the importance of comparative studies in medicinal chemistry. Further head-to-head comparative studies of 3- and 4-substituted pyridine thioethers against a broad panel of biological targets are warranted to fully elucidate their structure-activity relationships and guide the development of novel therapeutic agents.

References

A Head-to-Head Comparison of Catalytic Systems for Pyridine C-H Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalytic system can profoundly impact the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyridine C-H functionalization, focusing on transition-metal catalysis. This analysis centers on key transformations: C-H arylation, C-H alkenylation, and C-H alkylation of the pyridine core. By presenting quantitative data from the primary literature in structured tables, alongside detailed experimental protocols and mechanistic diagrams, this guide aims to facilitate informed decisions in catalyst selection and reaction optimization.

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridines presents a more atom-economical and sustainable alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[1][2][3][4] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges, making catalyst selection and control of regioselectivity paramount.[1][2][3][4] This guide will delve into a comparative analysis of various catalytic systems, highlighting their strengths and weaknesses for specific C-H functionalization reactions.

C-H Arylation of Pyridines: Palladium vs. Iridium and Nickel Catalysis

The direct arylation of pyridines is a powerful tool for constructing biaryl structures, which are prevalent in many biologically active molecules. Palladium catalysis has historically been a cornerstone in this area, often employing a directing group strategy to achieve high regioselectivity.[5][6] More recently, iridium and nickel-based systems have emerged as powerful alternatives, each offering unique advantages.

Comparative Performance Data for C-H Arylation:
Catalyst SystemPyridine SubstrateArylating AgentRegioselectivityYield (%)Catalyst Loading (mol%)Temp (°C)Additives/LigandsRef.
Pd(OAc)₂2-Phenylpyridine4-iodotolueneortho (phenyl ring)955100PPh₃, Cs₂CO₃[5]
[Ir(cod)OMe]₂PyridineB₂pin₂/Aryl halideC3/C475 (borylation)1.580dtbpy[7]
NiCl₂(PCy₃)₂PyridinePhenylboronic acidC2885100K₃PO₄[8]
Pd(OAc)₂Pyridine N-oxideBenzeneortho (C2)8510130Ag₂CO₃[9][10]
[RuCl₂(p-cymene)]₂2-PhenylpyridinePhenylboronic acidortho (phenyl ring)922.5120K₂CO₃, PPh₃[11]
Mechanistic Overview: C-H Arylation

The general mechanism for transition metal-catalyzed C-H arylation of pyridine often involves coordination of the metal to the pyridine nitrogen, followed by C-H activation to form a metallacyclic intermediate. Subsequent oxidative addition of the arylating agent, and reductive elimination furnishes the arylated pyridine and regenerates the active catalyst.

G cluster_0 Catalytic Cycle Catalyst Catalyst Pyridine_Complex Pyridine-Catalyst Complex Catalyst->Pyridine_Complex Pyridine Metallacycle Metallacycle Intermediate Pyridine_Complex->Metallacycle C-H Activation Oxidative_Addition Oxidative Addition Product Metallacycle->Oxidative_Addition Ar-X Arylated_Pyridine Arylated Pyridine Oxidative_Addition->Arylated_Pyridine Reductive Elimination Regenerated_Catalyst Regenerated Catalyst Oxidative_Addition->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: Generalized catalytic cycle for C-H arylation of pyridine.

C-H Alkenylation of Pyridines: A Comparison of Ruthenium and Nickel Catalysis

The introduction of alkenyl groups into the pyridine scaffold is of significant interest for the synthesis of functional materials and pharmaceutical intermediates. Ruthenium and nickel catalysts have proven to be effective for this transformation, each with distinct reactivity patterns.

Comparative Performance Data for C-H Alkenylation:
Catalyst SystemPyridine SubstrateAlkeneRegioselectivityYield (%)Catalyst Loading (mol%)Temp (°C)Additives/LigandsRef.
[Ru(Cp*)(MeCN)₃]PF₆PyridineStyreneC292560-[12]
Ni(OTf)₂/dcype2,6-Lutidine1-OcteneC48510130AlMe₃[13][14]
Pd(OAc)₂PyridineEthyl acrylateC37810100Ag₂CO₃, TFA[7][15]
NiBr₂(dppe)PyridineStyreneC2895120K₂CO₃[8]
Experimental Workflow: Nickel-Catalyzed C-H Alkenylation

The following diagram outlines a typical experimental workflow for a nickel-catalyzed C-H alkenylation of pyridine.

G Start Start Reaction_Setup Combine Ni catalyst, ligand, and pyridine in a dry flask under inert atmosphere. Start->Reaction_Setup Add_Reagents Add alkene and solvent. Reaction_Setup->Add_Reagents Heating Heat the reaction mixture to the specified temperature. Add_Reagents->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Workup Quench the reaction and perform aqueous workup. Monitoring->Workup Reaction complete Purification Purify the product by column chromatography. Workup->Purification Characterization Characterize the product by NMR, HRMS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Ni-catalyzed C-H alkenylation.

C-H Alkylation of Pyridines: Cobalt and Iridium-Based Systems

Direct C-H alkylation offers a straightforward route to introduce alkyl fragments onto the pyridine ring, which is a common modification in medicinal chemistry. Cobalt and iridium catalysts have been at the forefront of developing efficient C-H alkylation methodologies.

Comparative Performance Data for C-H Alkylation:
Catalyst SystemPyridine SubstrateAlkylating AgentRegioselectivityYield (%)Catalyst Loading (mol%)Temp (°C)Additives/LigandsRef.
Co(acac)₃2-PhenylpyridineStyreneortho (phenyl ring)8510130Mn(OAc)₂, PPh₃[16][17][18][19]
[Ir(cod)Cl]₂PyridineNorborneneC2912.580PPh₃, NaBArF[20][21]
[Cp*IrCl₂]₂PyridineEthyleneC2882.5150-[20]
Ru₃(CO)₁₂N-benzyl-2-aminopyridineStyreneortho (amino group)855150-[21]
Y(CH₂SiMe₃)₃(THF)₂2-tert-ButylpyridineEthyleneortho (C2)955100-[22]

Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine:

To a sealed tube is added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv.), 2-phenylpyridine (1.0 equiv.), and the aryl iodide (1.2 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dioxane or toluene, 0.2 M) is added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired arylated product.[5]

General Procedure for Iridium-Catalyzed C-H Borylation of Pyridine:

In a nitrogen-filled glovebox, [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv.) are added to a reaction vessel. Anhydrous solvent (e.g., cyclohexane or THF, 0.5 M) is added, followed by the pyridine substrate (1.0 equiv.). The vessel is sealed and heated at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding pyridine boronate ester.[23][24]

General Procedure for Cobalt-Catalyzed Double Hydroboration of Pyridines:

In an argon-filled glovebox, a cobalt(II) precatalyst and a phosphinopyridonate ligand (typically 5 mol%) are dissolved in an anhydrous solvent (e.g., THF). Pinacolborane (HBpin, 2.2 equiv.) is added, followed by the pyridine substrate (1.0 equiv.). The reaction mixture is stirred at room temperature for the specified time. For the one-pot acetylation, acetic anhydride (2.5 equiv.) and DMAP (10 mol%) are added, and the mixture is stirred for an additional period. The reaction is then quenched, and the product is extracted and purified by column chromatography.[25]

Conclusion

The choice of an optimal catalytic system for pyridine C-H functionalization is highly dependent on the desired transformation (arylation, alkenylation, alkylation), the target regioselectivity, and the specific substrate. Palladium catalysts remain a robust choice for ortho-arylation, particularly with directing groups.[5][6] Nickel catalysts are emerging as a cost-effective and versatile alternative, demonstrating high activity for various C-H functionalizations.[8][13][14][26] Iridium and ruthenium catalysts offer unique reactivity, enabling functionalizations at positions that are often difficult to access with other metals.[7][11][12][20][21][23][27] Finally, cobalt catalysts are showing increasing promise, particularly for alkylation and hydroboration reactions.[16][17][18][19][25] This guide provides a starting point for researchers to navigate the complex landscape of pyridine C-H functionalization, with the provided data and protocols serving as a foundation for further methods development and application in the synthesis of valuable pyridine-containing molecules.

References

Safety Operating Guide

Safe Disposal of (2-Methoxypyridin-4-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Methoxypyridin-4-yl)methanol is crucial for maintaining laboratory safety and ensuring environmental protection. This compound, belonging to the pyridine family, requires careful handling due to its potential hazards. This guide provides a detailed, step-by-step operational plan for its safe disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of pyridine derivatives and methanol analogues, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are necessary to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from potential splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[1]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or within a chemical fume hood to avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use a non-combustible, inert absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Assessment and Waste Classification

This compound should be treated as hazardous waste. This classification is based on the known properties of its parent compounds, pyridine and methanol, which are characterized by the following hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Flammability: Highly flammable liquid and vapor.

  • Irritation: Can cause skin and eye irritation.[2]

Any materials contaminated with this compound, including pipette tips, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[1][2]

Quantitative Data Summary
Hazard ClassificationAssociated RisksRecommended Precautions
Flammable Liquid Poses a fire risk.Keep away from heat, sparks, open flames, and hot surfaces. Store in a well-ventilated place.[3]
Acute Toxicity (Oral) Toxic or harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.[2]Wear protective gloves and clothing.
Acute Toxicity (Inhalation) Toxic or harmful if inhaled.[2]Avoid breathing vapors. Use only in a well-ventilated area or a fume hood.[4]
Skin/Eye Irritant Causes skin and serious eye irritation.[2][5]Wear protective gloves and eye/face protection.[5]
Environmental Hazard Potential to contaminate soil and water.[6]Do not dispose of down the drain or in the environment.[3][6]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in compliance with local, state, and federal regulations.

1. Waste Segregation:

  • All waste containing this compound must be collected separately from other waste streams to prevent potentially hazardous chemical reactions.[1]

  • Do not mix with incompatible materials such as strong oxidizing agents and acids.[1]

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Solid Waste: Contaminated solid materials, such as absorbent pads, gloves, and empty containers, should be placed in a separate, clearly labeled hazardous waste container.[2] The original container, even if empty, should be treated as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[7][8]

3. Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[2]

  • Include the date of waste generation and associated hazard symbols (e.g., Flammable, Toxic).[1]

4. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][9]

  • Ensure the storage area is away from ignition sources.[6]

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by licensed professionals.

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2][6]

  • Common disposal methods for similar chemical waste include incineration at high temperatures.[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a well-ventilated area or chemical fume hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste: Collect in a labeled, sealed hazardous waste container waste_type->liquid_waste Liquid solid_waste Solid Waste (contaminated items): Collect in a separate, labeled hazardous waste container waste_type->solid_waste Solid storage Store in a designated, secure Satellite Accumulation Area liquid_waste->storage solid_waste->storage contact_ehs Contact EHS or a licensed hazardous waste contractor storage->contact_ehs disposal Arrange for professional disposal (e.g., incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Methoxypyridin-4-yl)methanol

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, which is structurally related to pyridine and methanol, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommendations below are based on the hazardous properties of similar chemical structures, which are often flammable, toxic, and irritant.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[1][2][3]To prevent skin contact and absorption.[1]
Body Protection Standard laboratory coat.[1][2]To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3][4]To avoid inhalation of vapors.[1]

Operational and Disposal Plans

Engineering Controls

  • Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance of the work area.[4]

Step-by-Step Handling Procedures:

  • Preparation : Before handling, ensure you have reviewed the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, consult the SDS for structurally similar compounds like pyridine and methanol.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.

  • Dispensing : When dispensing the chemical, work in a fume hood. Use the smallest quantity necessary for the experiment.

  • During Use : Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.

  • After Handling : Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Response:

  • Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2]

  • Large Spills : In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]

Disposal Plan:

  • Waste Classification : All waste containing this compound, including contaminated consumables like pipette tips and absorbent materials, must be treated as hazardous waste.[1]

  • Waste Segregation : Do not mix this waste with other waste streams. It should be stored separately from incompatible materials, such as strong oxidizing agents and acids.[1][4]

  • Containerization : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1][4] The label should indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained waste management personnel.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start prep Preparation: Review SDS & Assemble PPE start->prep handling Handling in Fume Hood prep->handling use Chemical Use in Experiment handling->use spill Spill Occurs? use->spill spill_response Spill Response: Absorb & Contain spill->spill_response Yes waste_collection Collect Waste: Chemical & Contaminated Materials spill->waste_collection No spill_response->waste_collection disposal Disposal: Label & Store as Hazardous Waste waste_collection->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.